ATTO 590 amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H44ClN3O8 |
|---|---|
Molecular Weight |
706.2 g/mol |
IUPAC Name |
acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate |
InChI |
InChI=1S/C36H38N2O3.C2H5NO.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-2(3)4;2-1(3,4)5/h11-20H,9-10H2,1-8H3;1H3,(H2,3,4);(H,2,3,4,5) |
InChI Key |
AURRIANKIDMARN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Foundational & Exploratory
ATTO 590 Amine: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fluorescent dye ATTO 590 amine, focusing on its spectral properties, applications in molecular and cellular biology, and detailed protocols for its use in labeling and imaging.
Core Photophysical Properties of ATTO 590
ATTO 590 is a rhodamine-based fluorescent dye known for its high thermal and photostability, strong absorption, and high fluorescence quantum yield.[1][2][3][4][5] These characteristics make it an excellent candidate for a wide range of fluorescence-based applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.[1][3][4][6][7] The amine derivative of ATTO 590 is particularly useful for covalent labeling of molecules containing activated carboxyl groups, such as N-hydroxysuccinimidyl (NHS) esters.[5]
The key photophysical characteristics of ATTO 590 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λexc) | 593 - 594 nm | [8][6] |
| Emission Maximum (λem) | 622 - 624 nm | [8][6] |
| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | [1][8][6] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][2][9] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][2] |
| Correction Factor (CF260) | 0.39 | [1][9] |
| Correction Factor (CF280) | 0.43 - 0.44 | [1] |
Experimental Protocols
Labeling of Proteins with this compound via NHS Ester Chemistry
This protocol describes the labeling of a protein containing an NHS-ester activated carboxyl group with this compound. The primary amine of ATTO 590 reacts with the NHS ester to form a stable amide bond.
Materials:
-
Protein with an activated NHS ester group
-
This compound
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3. Buffers containing primary amines (e.g., Tris, glycine) are not suitable.[2]
-
Purification column (e.g., Sephadex G-25)[2]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dissolve the NHS-ester activated protein in the reaction buffer to a final concentration of 2-10 mg/mL.[2] The optimal protein concentration is 10 mg/mL to ensure high labeling efficiency.[2]
-
Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.[2]
-
Labeling Reaction:
-
Add the this compound solution to the protein solution. A 2 to 10-fold molar excess of the dye is recommended. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[2] For some applications, the incubation time can be extended to 18 hours.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[2]
-
The first colored band to elute is the labeled protein conjugate.
-
Determination of Degree of Labeling (DOL):
The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and 594 nm (A594).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of ATTO 590 at 280 nm:
-
Protein Concentration (M) = [A280 - (A594 × CF280)] / εprotein
-
Where CF280 is the correction factor (0.44) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = A594 / εdye
-
Where εdye is the molar extinction coefficient of ATTO 590 at 594 nm (120,000 M-1cm-1).
-
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
Visualization of G-Protein Coupled Receptor (GPCR) Internalization
A common application for fluorescently labeled ligands, such as a peptide or small molecule conjugated to ATTO 590, is to visualize the internalization of G-protein coupled receptors (GPCRs). Upon ligand binding, the GPCR-ligand complex is internalized into the cell via endocytosis. This process can be monitored using fluorescence microscopy.
Caption: GPCR internalization pathway upon ligand binding.
Experimental Workflow for Live-Cell Imaging of GPCR Internalization
This workflow outlines the steps for visualizing the internalization of a GPCR using a ligand labeled with ATTO 590 in live cells.
Caption: Workflow for live-cell imaging of GPCR internalization.
References
- 1. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internalization and Observation of Fluorescent Biomolecules in Living Microorganisms via Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probes for Following Receptor Binding and Phagocytosis—Section 16.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Cell Surface Protein Detection to Assess Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody Internalization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy [jove.com]
- 9. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to ATTO 590 Amine: Physicochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and applications of ATTO 590 amine, a fluorescent label belonging to the rhodamine class of dyes.[1][2][3][4][5] Renowned for its strong absorption, high fluorescence quantum yield, and excellent photo-stability, ATTO 590 is a versatile tool for high-sensitivity detection, including single-molecule studies and super-resolution microscopy.[1][2][3][4][5][6]
Core Physicochemical and Spectroscopic Properties
ATTO 590 is characterized by its robust performance in various life science applications, such as the labeling of proteins, DNA, and RNA.[1][2][3] The dye is moderately hydrophilic and is supplied as a mixture of two isomers with virtually identical spectroscopic properties.[1][4][5] The key quantitative data for ATTO 590 are summarized below. The optical properties are typically measured using the carboxy derivative in an aqueous solution (PBS, pH 7.4).[1][2][3][7][8]
Table 1: Spectroscopic Properties of ATTO 590
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 593 nm[1][2][3][5] | PBS, pH 7.4 |
| Emission Maximum (λfl) | 622 nm[1][2][3][5] | PBS, pH 7.4 |
| Molar Extinction Coefficient (εmax) | 1.2 x 105 M-1 cm-1[1][2][3][5] | PBS, pH 7.4 |
| Fluorescence Quantum Yield (ηfl) | 80%[1][2][3][5] | PBS, pH 7.4 |
| Fluorescence Lifetime (τfl) | 3.7 ns[1][2][3] | PBS, pH 7.4 |
| Correction Factor (CF260) | 0.39[1][2][3] | Ratio of ε260/εmax |
| Correction Factor (CF280) | 0.43[1][2][3] | Ratio of ε280/εmax |
Table 2: Physicochemical Properties of ATTO 590 Derivatives
| Derivative | Molecular Weight ( g/mol ) | Reactive Group | Target Functional Group |
| Amine | 917[1] | Primary Amine (-NH2) | Activated Carboxylic Acids (e.g., NHS-esters)[1] |
| Carboxy | 691[1] | Carboxylic Acid (-COOH) | Amines (after activation) |
| NHS-ester | 788[1][2][9] | N-Hydroxysuccinimidyl Ester | Primary Amines (-NH2)[1][10] |
| Maleimide | 813[1][3] | Maleimide | Sulfhydryl/Thiol (-SH)[1][3] |
Solubility: ATTO 590 and its derivatives are soluble in polar organic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO).[1] Stock solutions should be prepared in anhydrous, amine-free solvents.[10] For storage, solutions should be kept at -20°C, protected from light and moisture.[1][11]
Experimental Protocols & Methodologies
The amine derivative of ATTO 590 is primarily used for coupling to molecules containing activated carboxylic acid groups, such as N-hydroxysuccinimidyl (NHS) esters.[1] Below are detailed protocols for common labeling reactions.
Protocol 1: Labeling of Activated Esters with this compound
This protocol outlines the general procedure for conjugating this compound to a protein or other molecule that has been functionalized with an NHS-ester.
1. Reagent Preparation:
- This compound Stock Solution: Prepare a stock solution of this compound in anhydrous, amine-free DMSO or DMF. The concentration typically ranges from 1 to 10 mg/mL. This solution should be prepared fresh before use.
- Molecule Solution: Dissolve the target molecule (containing the NHS-ester) in an appropriate amine-free buffer. The optimal pH for the reaction is typically between 7.2 and 8.5. Buffers such as phosphate-buffered saline (PBS) or HEPES are suitable. Avoid buffers containing primary amines like Tris.[2][10]
- Reaction Buffer: A sodium bicarbonate buffer (0.1 M, pH 8.3) is often recommended for efficient labeling.[2][12]
2. Conjugation Reaction:
- Combine the this compound solution with the target molecule solution. A molar excess of the amine (typically 1.5 to 5-fold) is often used to ensure efficient reaction with the limited NHS-ester sites.
- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2] Gentle stirring or shaking can facilitate the reaction.
3. Purification of the Conjugate:
- Remove unreacted this compound from the labeled conjugate.
- Gel Permeation Chromatography: This is the most common method. Use a column packed with a resin like Sephadex G-25.[2][10]
- Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.2).[2]
- Apply the reaction mixture to the column. The first colored, fluorescent band to elute is typically the labeled conjugate, while the free dye elutes later.[2]
- Dialysis: Alternatively, extensive dialysis can be used to remove the small, unreacted dye molecules.
4. Determination of Degree of Labeling (DOL):
- The DOL, which is the average number of dye molecules per target molecule, is a critical parameter.[12]
- Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the dye's absorption maximum (593 nm for ATTO 590).
- The concentration of the dye and the protein can be calculated using the Beer-Lambert law, correcting for the dye's contribution to the absorbance at 280 nm using the provided correction factor (CF280).[12]
Protocol 2: Labeling of Thiol Groups with ATTO 590 Maleimide
For comparison, this protocol describes the labeling of sulfhydryl (thiol) groups, a common alternative to amine labeling.
1. Reagent Preparation:
- Protein Preparation: Dissolve the protein (containing free thiol groups, e.g., cysteine residues) in a suitable buffer at a pH of 7.0-7.5 (e.g., PBS).[3][11] If necessary, reduce disulfide bonds using DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[3]
- Dye Stock Solution: Dissolve ATTO 590 maleimide in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL. Prepare this solution immediately before use.[10][11]
2. Conjugation Reaction:
- Add a 10- to 20-fold molar excess of the ATTO 590 maleimide solution to the protein solution while stirring.[3]
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3]
- The reaction can be quenched by adding a low-molecular-weight thiol like glutathione or mercaptoethanol to consume excess maleimide.[3][13]
3. Purification:
- Separate the labeled protein from unreacted and hydrolyzed dye using gel filtration (e.g., Sephadex G-25) or extensive dialysis, as described in the previous protocol.[3][11]
Visualizations: Workflows and Logical Relationships
Diagrams created with Graphviz DOT language help visualize the experimental processes and conceptual applications of this compound.
Caption: Workflow for labeling an NHS-ester activated molecule with this compound.
Caption: Logical relationships between ATTO 590 derivatives and their target functional groups.
Caption: Conceptual use of an ATTO 590 conjugate to visualize a protein in a signaling pathway.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. Atto 590 NHS ester BioReagent,fluorescence, =60 couplingtoamines 670269-33-7 [sigmaaldrich.com]
- 10. spectra.arizona.edu [spectra.arizona.edu]
- 11. leica-microsystems.com [leica-microsystems.com]
- 12. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
ATTO 590 Amine: A Technical Guide to its Core Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, engineered for advanced applications in the life sciences.[1][2] Its hallmark characteristics include strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] These properties make it an invaluable tool for sensitive fluorescence-based detection, particularly in single-molecule studies and high-resolution microscopy.[1][2][3] This guide provides an in-depth overview of the applications, experimental considerations, and technical specifications of ATTO 590, with a focus on its amine-functionalized and amine-reactive forms.
Core Applications in Life Sciences
ATTO 590 and its derivatives are primarily used for the fluorescent labeling of biomolecules such as DNA, RNA, and proteins.[1] The amine derivative of ATTO 590 is specifically designed to react with activated carboxyl groups, such as N-hydroxysuccinimide (NHS) esters.[1] Conversely, the more common ATTO 590 NHS ester is employed to label molecules containing primary amines.[4] This versatility allows for its integration into a wide array of research applications, including:
-
High-Resolution Microscopy : Techniques such as PALM, dSTORM, and STED benefit from the high photostability and brightness of ATTO 590.[2][3]
-
Single-Molecule Detection : The high quantum yield of ATTO 590 makes it ideal for observing the dynamics of individual molecules.[1]
-
Flow Cytometry (FACS) : Labeled cells and particles can be effectively sorted and analyzed due to the dye's strong fluorescence.[2][3]
-
Fluorescence In-Situ Hybridization (FISH) : ATTO 590 is used to label nucleic acid probes for the detection of specific DNA or RNA sequences within cells.[2][3]
-
Immunoassays : The labeling of antibodies and other proteins with ATTO 590 enables sensitive detection in various assay formats.
Physicochemical and Spectroscopic Properties
The performance of a fluorescent dye is dictated by its photophysical properties. ATTO 590 exhibits excellent characteristics for fluorescence-based applications.
| Property | Value | Reference |
| Maximum Absorption (λabs) | 593 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1] |
| Maximum Emission (λfl) | 622 nm | [1] |
| Fluorescence Quantum Yield (ηfl) | 80 % | [1] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1] |
Experimental Protocols: Labeling Strategies
The conjugation of ATTO 590 to a target molecule is a critical step for its successful application. The following sections detail the methodologies for the two primary labeling strategies involving amine chemistry.
Labeling of Activated Carboxyl Groups with ATTO 590 Amine
This protocol is suitable for molecules that have been functionalized with an NHS ester or a similar activated carboxyl group.
Methodology:
-
Dissolution of this compound: Prepare a stock solution of this compound in an anhydrous, amine-free polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Reaction Buffer Preparation: The reaction is typically performed in a buffer at a pH that maintains the stability of the activated carboxyl group while allowing for efficient reaction with the amine. A common choice is a phosphate-buffered saline (PBS) at a pH of 7.2-7.5.
-
Conjugation Reaction:
-
Dissolve the target molecule with the activated carboxyl group in the reaction buffer.
-
Add the this compound stock solution to the target molecule solution. The molar ratio of dye to target molecule may need to be optimized for the desired degree of labeling.
-
Incubate the reaction mixture at room temperature for 1-2 hours, or overnight at 4°C, with gentle stirring and protection from light.
-
-
Purification: Remove the unconjugated dye from the labeled product using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[5]
Labeling of Primary Amines with ATTO 590 NHS Ester
This is a more common labeling strategy for proteins and amine-modified oligonucleotides.
Methodology:
-
Protein Preparation:
-
Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/ml.[6]
-
Conjugation Reaction:
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).[5] The first colored, fluorescent band to elute is the desired conjugate.[5]
Considerations for Drug Development
In the context of drug development, fluorescently labeled molecules are instrumental in a variety of assays. For instance, ATTO 590-labeled ligands can be used in binding assays to determine the affinity of a drug candidate for its receptor. The high sensitivity of ATTO 590 allows for the use of low concentrations of labeled molecules, which is crucial for studying high-affinity interactions. Furthermore, its application in high-resolution imaging can provide insights into the subcellular localization of drug molecules and their targets.
Conclusion
This compound and its amine-reactive counterparts are powerful tools in the arsenal of researchers and drug development professionals. Their exceptional photophysical properties and versatile conjugation chemistry enable a wide range of applications, from fundamental biological research to the development of novel therapeutics. Careful consideration of the experimental conditions, particularly the pH of the reaction buffer, is essential for achieving optimal labeling and reliable experimental outcomes.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to ATTO 590 Amine for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescent label ATTO 590 amine, focusing on its chemical structure, functional properties, and applications in advanced biological research. Detailed quantitative data and experimental protocols are presented to facilitate its effective use in laboratory settings.
Core Characteristics of ATTO 590
ATTO 590 is a high-performance fluorescent dye belonging to the rhodamine class.[1][2][3][4] It is engineered for stability and brightness, making it a preferred choice for a variety of life science applications, including DNA, RNA, and protein labeling.[1][3] Key features include strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[2][5] These characteristics make ATTO 590 particularly well-suited for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[2][5]
Chemical Structure and Functional Groups
The core of ATTO 590 is a rhodamine-based xanthene chromophore, which is responsible for its spectral properties.[4][6] The "amine" variant of ATTO 590 is specifically designed for conjugation to molecules bearing carboxylic acid groups or their activated esters.
The reactive moiety is a primary aliphatic amine. This amine is attached to the dye's core structure via a hexamethylenediamine linker, which provides spatial separation between the fluorophore and the target molecule, minimizing potential steric hindrance and quenching effects.[5] The primary amine group (-NH₂) serves as the reactive handle for covalent bond formation.[5][7]
Quantitative and Spectroscopic Data
The optical properties of ATTO 590 are critical for experimental design, particularly for selecting appropriate excitation sources and emission filters. The data below has been compiled for the dye in a standard aqueous buffer (PBS, pH 7.4).
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | 593 - 594 nm | [2][5][6] |
| Emission Maximum (λem) | 622 - 624 nm | [2][5][6] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [2][3][5] |
| Fluorescence Quantum Yield (ηfl) | 80% | [2][3][5] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [2][5] |
| Molecular Weight (Amine Variant) | 917 g/mol | [5] |
| Correction Factor (CF₂₆₀) | 0.39 | [2][5] |
| Correction Factor (CF₂₈₀) | 0.43 - 0.44 | [2][8] |
Experimental Protocols
This compound is used to label molecules containing carboxylic acid groups (-COOH), such as proteins with accessible glutamate or aspartate residues, or molecules specifically functionalized with carboxylates. The most common and efficient method for this conjugation is through a two-step reaction using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (sulfo-NHS).[2][9]
This process first activates the carboxylic acid to form a semi-stable sulfo-NHS ester, which is then highly reactive toward the primary amine of the ATTO 590 dye, forming a stable amide bond.[7]
Protocol: Labeling a Carboxylated Molecule with this compound
This protocol provides a general guideline for conjugating this compound to a target molecule (e.g., a protein, peptide, or functionalized nanoparticle) containing carboxyl groups.
Materials:
-
Target molecule with carboxyl groups
-
This compound
-
Activation Buffer: 50 mM MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.2 - 7.5
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5[10]
-
Anhydrous, amine-free DMSO or DMF
-
Purification column (e.g., Sephadex G-25) for separating conjugate from free dye
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before opening vials.
-
Dissolve the target molecule in Activation Buffer to a concentration of 1-10 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL stock solutions of both EDC and Sulfo-NHS in Activation Buffer. These reagents hydrolyze quickly and must be used without delay.[2]
-
-
Activation of Carboxyl Groups:
-
To the solution of your target molecule, add the EDC stock solution to a final concentration of 5 mM.
-
Immediately add the Sulfo-NHS stock solution to a final concentration of 10 mM.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Adjust the pH of the activated target molecule solution to 7.2-7.5 by adding Coupling Buffer or a small amount of a suitable base.
-
Add the this compound stock solution to the activated target molecule. A 5- to 10-fold molar excess of the dye over the target is a common starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature, protected from light, with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. This step hydrolyzes any remaining activated carboxyl groups and removes any weakly bound dye.[10]
-
-
Purification of the Conjugate:
-
Separate the labeled conjugate from unreacted dye and reaction byproducts using gel permeation chromatography (e.g., a Sephadex G-25 column).
-
The first colored band to elute is typically the high-molecular-weight conjugate. The second, slower-moving band is the free, unreacted dye.
-
Collect the fractions containing the purified conjugate.
-
Visualized Workflows and Reactions
Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and experimental steps involved in using this compound.
Caption: Chemical reaction pathway for labeling a carboxylic acid with this compound.
Caption: Experimental workflow for conjugation of this compound to a target molecule.
References
- 1. Atto 590 NHS ester BioReagent,fluorescence, =60 couplingtoamines 670269-33-7 [sigmaaldrich.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. biotium.com [biotium.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to the Fluorescence Quantum Yield of ATTO 590 Amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fluorescence quantum yield of ATTO 590 amine, a key photophysical parameter for its application in biological research and drug development. It includes detailed experimental protocols for the determination of its quantum yield and for a typical protein labeling procedure.
Core Concepts: Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore, which is highly desirable for sensitive detection in various applications.
Quantitative Data for ATTO 590
ATTO 590 is a rhodamine-based fluorescent dye known for its high molar absorption, excellent photostability, and strong fluorescence emission.[1][2] The amine-reactive version of this dye allows for covalent labeling of biomolecules. The key quantitative photophysical parameters of ATTO 590 are summarized in the table below.
| Parameter | Value | Conditions |
| Fluorescence Quantum Yield (ηfl) | 0.80 | Carboxy derivative in aqueous solution (PBS, pH 7.4) [1] |
| Molar Extinction Coefficient (εmax) | 120,000 M-1cm-1 | In aqueous solution[1] |
| Absorption Maximum (λabs) | 593 nm | In aqueous solution[1] |
| Emission Maximum (λfl) | 622 nm | In aqueous solution[1] |
| Fluorescence Lifetime (τfl) | 3.7 ns | Carboxy derivative in aqueous solution[1] |
Experimental Protocols
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[3][4][5] For ATTO 590, a suitable standard is Rhodamine 101, which has a quantum yield of 1.0 in ethanol.[6][7]
Materials:
-
This compound
-
Rhodamine 101 (quantum yield standard)
-
Spectroscopic grade ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a corrected emission spectrum
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in PBS (pH 7.4).
-
Prepare a stock solution of Rhodamine 101 in ethanol.
-
From the stock solutions, prepare a series of dilutions for both this compound and Rhodamine 101, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[5]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be the same for both the sample and the standard. For ATTO 590, an excitation wavelength around 590 nm is suitable.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, measure the fluorescence emission spectra of all prepared solutions.
-
Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Record the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and Rhodamine 101.
-
Determine the gradient (slope) of the linear fit for both plots.
-
Calculate the quantum yield of this compound (ΦX) using the following equation:[5]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard (Rhodamine 101, Φ = 1.0).
-
GradX and GradST are the gradients for this compound and Rhodamine 101, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample (PBS, η ≈ 1.33) and the standard (ethanol, η ≈ 1.36).
-
-
This compound can be used to label proteins and other biomolecules containing activated carboxyl groups (e.g., NHS-esters).[2] The following is a general protocol for labeling a protein with an NHS-ester activated molecule. For direct labeling with this compound, the protein would need to have an activated carboxyl group. A more common scenario is using an amine-reactive dye like ATTO 590 NHS-ester to label primary amines on a protein.[1][8] The following protocol describes the labeling of a protein with an amine-reactive dye.
Materials:
-
Protein of interest (in an amine-free buffer like PBS or HEPES)
-
ATTO 590 NHS-ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dye Preparation:
-
Labeling Reaction:
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[10]
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 590 (~593 nm).
-
Calculate the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
-
Visualizations
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Workflow for Amine-Reactive Protein Labeling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. jascoinc.com [jascoinc.com]
- 4. jasco-global.com [jasco-global.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Photochemistry on surfaces: fluorescence emission quantum yield evaluation of dyes adsorbed on microcrystalline cellulose - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. iss.com [iss.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Photostability of ATTO 590 Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590, a fluorescent label from the rhodamine dye family, is widely recognized for its exceptional photophysical properties, including strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2] These characteristics make it a valuable tool for a range of applications in life sciences, particularly in single-molecule detection, high-resolution microscopy techniques such as PALM, dSTORM, and STED, as well as in flow cytometry and fluorescence in-situ hybridization (FISH).[1][2] This technical guide provides a comprehensive overview of the photostability of ATTO 590 amine, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in its effective application.
Core Photophysical Properties of ATTO 590
A solid understanding of the fundamental photophysical parameters of ATTO 590 is crucial for its optimal use. These properties, summarized in the table below, are primarily sourced from manufacturer's technical datasheets. The fluorescence quantum yield and lifetime are typically measured in an aqueous buffer solution (PBS, pH 7.4) at 22°C.[3]
| Property | Value | Reference |
| Maximum Absorption (λ_abs_) | 593 nm | [2] |
| Maximum Emission (λ_em_) | 622 nm | [2] |
| Molar Extinction Coefficient (ε_max_) | 1.2 x 10⁵ M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ_f_) | 80% | [4] |
| Fluorescence Lifetime (τ_fl_) | 3.7 ns | [4] |
Quantitative Photostability Data
While manufacturers consistently report high photostability for ATTO 590, quantitative, comparative data from peer-reviewed studies is essential for experimental design. The following table summarizes available data on the photostability of ATTO 590, including survival time in single-molecule experiments.
| Parameter | Value/Observation | Experimental Conditions | Reference |
| Survival Time (Single Molecule) | |||
| On Glass | ~13 seconds (Calculated from single exponential decay fit) | Immobilized on a glass surface. | [5] |
| In 100Al Zero-Mode Waveguide (ZMW) | ~14 seconds (Calculated from single exponential decay fit) | Confined within a 100 nm aluminum ZMW. | [5] |
| In 75Al ZMW | ~18 seconds (Calculated from single exponential decay fit) | Confined within a 75 nm aluminum ZMW. | [5] |
| In 50Al ZMW | ~15 seconds (Calculated from single exponential decay fit) | Confined within a 50 nm aluminum ZMW. | [5] |
| In 25Al ZMW | ~12 seconds (Calculated from single exponential decay fit) | Confined within a 25 nm aluminum ZMW. | [5] |
| In 100Au ZMW | ~11 seconds (Calculated from single exponential decay fit) | Confined within a 100 nm gold ZMW. | [5] |
| General Photostability Comparison | Significantly more resistant to photobleaching than Cy3. | Comparison of protein conjugates. | [6] |
Experimental Protocols
Accurate assessment of fluorophore photostability is critical for quantitative fluorescence microscopy. Below are detailed methodologies for key experiments related to the characterization of this compound photostability.
Protocol 1: Single-Molecule Photobleaching Analysis using TIRF Microscopy
This protocol outlines a typical workflow for measuring the photobleaching kinetics of individual this compound molecules immobilized on a glass surface using Total Internal Reflection Fluorescence (TIRF) microscopy.
Workflow for Single-Molecule Photobleaching Experiment
Caption: Workflow for a single-molecule photobleaching experiment.
Materials:
-
This compound conjugated to a biomolecule of interest (e.g., protein, oligonucleotide)
-
Biotinylated BSA
-
Streptavidin
-
Glass coverslips
-
TIRF microscope with an appropriate laser line (e.g., 561 nm or 594 nm) and emission filters
-
EMCCD or sCMOS camera
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB)
Procedure:
-
Surface Preparation:
-
Thoroughly clean glass coverslips.
-
Functionalize the surface with biotin-BSA to prevent non-specific binding.
-
Incubate with streptavidin to create a binding layer for biotinylated molecules.
-
-
Sample Immobilization:
-
Incubate the streptavidin-coated surface with a dilute solution of the biotinylated, this compound-labeled biomolecule to achieve sparse, single-molecule density.
-
-
TIRF Imaging:
-
Mount the coverslip on a TIRF microscope.
-
Illuminate the sample with the appropriate laser at a defined power density.
-
Acquire a time-lapse series of images until most of the fluorescent spots have photobleached.
-
-
Data Analysis:
-
Identify and track the fluorescence intensity of individual molecules over time.
-
The time at which the fluorescence intensity abruptly drops to the background level is considered the photobleaching time for that molecule.
-
Plot a survival curve representing the fraction of fluorescent molecules remaining at each time point.
-
Fit the survival curve with a single or multi-exponential decay function to determine the characteristic photobleaching lifetime (survival time).
-
Protocol 2: Ensemble Photobleaching Measurement in Live Cells
This protocol describes a method to assess the photostability of this compound in a cellular environment.
Workflow for Live-Cell Photobleaching Measurement
Caption: General workflow for a live-cell photobleaching experiment.
Materials:
-
Live cells cultured on glass-bottom dishes
-
This compound conjugated to a cell-permeable ligand or antibody targeting a specific cellular structure
-
Confocal or wide-field epifluorescence microscope with environmental control (temperature, CO2)
-
Appropriate laser line and filters
-
Image analysis software
Procedure:
-
Cell Labeling:
-
Incubate live cells with the this compound conjugate at an appropriate concentration and for a sufficient duration to label the target structure.
-
Wash the cells to remove any unbound dye.
-
-
Microscopy:
-
Place the dish on the microscope stage within an environmental chamber to maintain cell viability.
-
Select a region of interest (ROI) within a labeled cell.
-
Continuously illuminate the ROI with the excitation laser at a constant power.
-
Acquire a time-lapse series of images.
-
-
Data Analysis:
-
Measure the average fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time.
-
Fit the resulting photobleaching curve with an appropriate function (e.g., single or double exponential decay) to determine the photobleaching half-life (t₁/₂).
-
Signaling Pathways and Logical Relationships
The high photostability of this compound makes it an excellent candidate for long-term tracking of proteins within signaling pathways. For instance, it can be used to label a receptor on the cell surface and track its movement and internalization upon ligand binding.
Generic Receptor Internalization Pathway
Caption: Simplified diagram of receptor-mediated endocytosis.
Conclusion
This compound stands out as a highly photostable fluorescent probe, making it a reliable choice for demanding fluorescence imaging applications. Its superior resistance to photobleaching, particularly in single-molecule studies and long-term live-cell imaging, allows for the acquisition of high-quality data with an excellent signal-to-noise ratio. By understanding its photophysical properties and employing appropriate experimental protocols, researchers can fully leverage the capabilities of this compound to gain deeper insights into complex biological processes.
References
- 1. This compound, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
ATTO 590 Amine: A Comprehensive Technical Guide for Researchers
This in-depth guide provides core technical information on ATTO 590 amine, a fluorescent dye belonging to the rhodamine family, for researchers, scientists, and professionals in drug development. It covers the dye's fundamental properties, detailed protocols for its application in labeling biomolecules, and its use in studying cellular signaling pathways.
Core Properties of ATTO 590 and Its Derivatives
ATTO 590 is a versatile fluorescent label characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and flow cytometry. The amine-reactive N-hydroxysuccinimidyl (NHS) ester form is commonly used for covalently labeling primary amino groups in biomolecules such as proteins and antibodies.
The following table summarizes the key quantitative data for this compound and its commonly used NHS ester derivative.
| Property | This compound | ATTO 590 NHS Ester |
| Molecular Formula | C37H40ClN3O | C41H42ClN3O11 |
| Molecular Weight | 690.18 g/mol [1] | 788.24 g/mol [2][3][4] |
| Excitation Maximum (λex) | 594 nm[1] | 597-663 nm (UV absorption)[2] |
| Emission Maximum (λem) | 622 nm[1] | Not directly specified |
Experimental Protocol: Labeling of Antibodies with ATTO 590 NHS Ester
This protocol details a standard procedure for the covalent labeling of antibodies with ATTO 590 NHS ester. The reaction targets primary amines (e.g., on lysine residues) on the antibody.
Materials
-
Antibody solution (2 mg/mL or higher in an amine-free buffer like PBS)
-
ATTO 590 NHS ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Shaker/rotator
Procedure
-
Antibody Preparation:
-
Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers. If necessary, dialyze the antibody against 0.1 M sodium bicarbonate buffer.
-
Adjust the antibody concentration to at least 2 mg/mL.
-
-
ATTO 590 NHS Ester Stock Solution Preparation:
-
Shortly before use, dissolve the ATTO 590 NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex until fully dissolved.
-
-
Labeling Reaction:
-
Add the appropriate volume of the 0.1 M sodium bicarbonate buffer to the antibody solution to ensure the pH is between 8.0 and 9.0.
-
While gently vortexing the antibody solution, slowly add a calculated amount of the ATTO 590 NHS ester stock solution. A typical starting point is a 10-fold molar excess of the dye to the antibody.
-
Incubate the reaction for 1 hour at room temperature with continuous gentle stirring or shaking, protected from light. For ATTO 590-NHS, an incubation time of 18 hours at ambient temperature is recommended for the reaction to be completed.[5]
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody, which will typically elute first. The free dye will elute later.
-
Alternatively, dialysis can be used for purification.
-
-
Storage:
-
Store the purified, labeled antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Visualization of Experimental Workflow and a Signaling Pathway
The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway where ATTO 590-labeled molecules can be employed.
References
The Core Characteristics of Rhodamine Dyes: An In-depth Technical Guide to ATTO 590
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental characteristics of rhodamine dyes, with a specific focus on the versatile and widely used fluorescent label, ATTO 590. This document is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development, offering insights into the photophysical properties, chemical behavior, and practical applications of these powerful fluorescent tools.
Introduction to Rhodamine Dyes
Rhodamine dyes are a family of synthetic fluorophores based on the xanthene scaffold.[1] They are renowned for their bright fluorescence, high photostability, and strong absorption in the visible spectrum, typically appearing as pink to red.[1] These characteristics have made them indispensable tools in a vast array of biological and chemical research applications, including fluorescence microscopy, flow cytometry, and as laser dyes.[2][3]
A key feature of many rhodamine dyes is the equilibrium between a fluorescent, zwitterionic form and a non-fluorescent, colorless spirolactone form.[1][4] This equilibrium is sensitive to environmental factors such as solvent polarity and pH.[2][4] In polar environments, the fluorescent ring-opened zwitterionic form is favored, while in nonpolar environments, the non-fluorescent spirolactone form predominates.[4] This property is ingeniously exploited in "fluorogenic" probes, which are designed to become fluorescent only upon binding to their target molecule, thereby reducing background noise and eliminating the need for wash steps in live-cell imaging.[1]
ATTO 590: A High-Performance Rhodamine Dye
ATTO 590 is a novel fluorescent label that belongs to the rhodamine family of dyes.[5][6] It is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[5][6] These robust properties make ATTO 590 an ideal candidate for demanding applications such as single-molecule detection and super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy.[5][6][7] The dye is moderately hydrophilic and is typically supplied as a mixture of two isomers with nearly identical photophysical properties.[5][6]
Photophysical and Chemical Properties of ATTO 590
The quantitative photophysical and chemical data for ATTO 590 are summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of ATTO 590
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 593 - 594 nm | [5][8][9] |
| Emission Maximum (λem) | 621 - 624 nm | [8][9][10] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [5][8][9] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [5] |
| Fluorescence Lifetime (τ) | 3.7 ns | [5] |
Table 2: Chemical Properties of ATTO 590
| Property | Value | Reference(s) |
| Molecular Formula (Carboxy) | C₃₇H₃₉ClN₂O₉ | [11] |
| Molecular Weight (Carboxy) | 691.17 g/mol | [11] |
| Molecular Formula (NHS Ester) | C₄₁H₄₂ClN₃O₁₁ | [12] |
| Molecular Weight (NHS Ester) | 788.24 g/mol | [12] |
| Solubility | Soluble in polar solvents | [13] |
Key Chemical Concepts and Visualizations
Rhodamine Dye-Spirolactone Equilibrium
The fluorescence of many rhodamine dyes is controlled by a dynamic equilibrium between a fluorescent zwitterionic form and a non-fluorescent spirolactone form. This equilibrium is influenced by the surrounding environment.
Caption: The equilibrium between the non-fluorescent spirolactone and fluorescent zwitterionic forms of rhodamine dyes.
Experimental Protocols
This section provides detailed methodologies for common applications of ATTO 590 in biological research.
Protein Labeling with ATTO 590-NHS Ester
This protocol describes the covalent labeling of proteins through the reaction of an N-hydroxysuccinimide (NHS) ester of ATTO 590 with primary amines (e.g., lysine residues) on the protein surface.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
ATTO 590 NHS ester
-
Anhydrous, amine-free DMSO or DMF
-
1 M Sodium bicarbonate (NaHCO₃) solution, pH 8.3-9.0
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA. If necessary, dialyze the protein against PBS. The optimal protein concentration is between 2-10 mg/mL.[11][13]
-
pH Adjustment: Add 1 M sodium bicarbonate to the protein solution to achieve a final concentration of 100 mM and a pH of 8.3.[13] This deprotonates the primary amines, making them reactive.[13]
-
Dye Preparation: Shortly before use, dissolve the ATTO 590 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
Labeling Reaction: Add the dissolved dye to the protein solution. A common starting point is a 5-10 fold molar excess of dye to protein. Incubate the reaction for 1 hour at room temperature, protected from light.[13]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[13] The first colored fraction to elute will be the ATTO 590-labeled protein.
-
Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and ~594 nm (for ATTO 590).
Caption: A generalized workflow for labeling proteins with ATTO 590-NHS ester.
Immunofluorescence Staining of Fixed Cells
This protocol outlines the use of an ATTO 590-conjugated secondary antibody to detect a primary antibody bound to a specific target within fixed cells.
Materials:
-
Cells grown on coverslips
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody specific to the target of interest
-
ATTO 590-conjugated secondary antibody
-
Mounting medium
Procedure:
-
Cell Preparation: Rinse cells grown on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.[14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[14]
-
Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[15]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[14]
-
Secondary Antibody Incubation: Dilute the ATTO 590-conjugated secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.[15]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.[15]
-
Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium.[15] Seal the edges and store at 4°C in the dark until imaging.
Caption: A typical workflow for indirect immunofluorescence staining of fixed cells.
Application in Signaling Pathway Analysis
Fluorescent dyes like ATTO 590 are instrumental in dissecting cellular signaling pathways. By conjugating the dye to an antibody that specifically recognizes a protein of interest (e.g., a receptor, kinase, or transcription factor), researchers can visualize the protein's localization, expression levels, and interactions within the cell. For instance, the activation of a signaling pathway can be monitored by observing the translocation of a protein from the cytoplasm to the nucleus.
Caption: Conceptual diagram of using ATTO 590-labeled antibodies to visualize a signaling event.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. scribd.com [scribd.com]
- 13. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. arigobio.com [arigobio.com]
- 15. benchchem.com [benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biotium.com [biotium.com]
Methodological & Application
Application Notes and Protocols for ATTO 590 Amine Protein Labeling
These application notes provide a detailed protocol for the covalent labeling of proteins with ATTO 590, a fluorescent dye belonging to the rhodamine class. The primary method described utilizes an N-hydroxysuccinimide (NHS) ester of ATTO 590, which efficiently reacts with primary amino groups on the protein, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring fluorescently labeled proteins for various downstream applications, including fluorescence microscopy, single-molecule detection, and flow cytometry.[3][4][5]
Spectroscopic and Physicochemical Properties of ATTO 590
The quantitative data for ATTO 590 are summarized in the table below. These values are crucial for calculating the degree of labeling (DOL) and for experimental setup in fluorescence-based assays.
| Property | Value | Reference |
| Molecular Weight (MW) of NHS-ester | 788 g/mol | [3] |
| Maximum Absorption Wavelength (λabs) | 593 nm | [3][4] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ | [3][4] |
| Maximum Fluorescence Wavelength (λfl) | 622 nm | [3][4] |
| Fluorescence Quantum Yield (ηfl) | 80% | [3][4] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [3][4] |
| Correction Factor at 260 nm (CF₂₆₀) | 0.39 | [3][4] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.43 | [3][4] |
Experimental Protocol: Amine Labeling of Proteins with ATTO 590 NHS-Ester
This protocol is optimized for labeling 1 mg of a typical protein. Adjustments may be necessary depending on the specific protein and desired degree of labeling.
Materials and Reagents
-
ATTO 590 NHS-ester
-
Protein of interest
-
Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]
-
Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.2 - 8.5[1]
-
Purification/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[6]
-
Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[1]
Procedure
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][3] Optimal labeling efficiency is achieved at higher protein concentrations.[1]
-
Ensure the protein solution is free from amine-containing substances like Tris or glycine, as these will compete with the labeling reaction.[3][6] If necessary, dialyze the protein against PBS and then adjust the pH with 1 M sodium bicarbonate.[3]
-
-
ATTO 590 NHS-Ester Stock Solution Preparation:
-
Labeling Reaction:
-
While gently vortexing, add the appropriate amount of the ATTO 590 NHS-ester stock solution to the protein solution. A 2-fold molar excess of the dye over the protein is a good starting point for antibodies.[3] The optimal dye/protein ratio can vary and may require optimization.[3]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][3] Constant, gentle stirring during incubation is recommended.[3]
-
-
Purification of the Labeled Protein:
-
Separate the ATTO 590-labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1][6]
-
Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled protein.[6] A slower-moving band corresponds to the free, hydrolyzed dye.[6]
-
Alternatively, purification can be achieved through dialysis or the use of spin concentrators.[1]
-
-
Storage:
-
Store the purified ATTO 590-protein conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.
-
Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of ATTO 590, which is 593 nm (A₅₉₃).
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A₅₉₃ / (120,000 M⁻¹cm⁻¹ * path length)
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
For most applications, a DOL of 1 to 4 is desirable.[1]
Alternative Labeling Chemistries
While amine labeling is the most common method, ATTO 590 is also available with other reactive groups for targeting different functional moieties on a protein. For instance, ATTO 590 maleimide can be used to specifically label free thiol groups of cysteine residues.[2][5] This approach is often more specific due to the lower abundance of cysteines compared to lysines.[2] The optimal pH for maleimide labeling is between 7.0 and 7.5.[2]
Experimental Workflow and Signaling Pathway Diagrams
Caption: Workflow for ATTO 590 amine protein labeling.
Caption: Reaction of ATTO 590 NHS-ester with a primary amine.
References
- 1. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. cdn.gentaur.com [cdn.gentaur.com]
- 6. spectra.arizona.edu [spectra.arizona.edu]
Application Note and Protocols for the Conjugation of ATTO 590 Amine to Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorescently labeled antibodies are indispensable tools in a wide array of life science research and diagnostic applications, including flow cytometry, fluorescence microscopy, and immunoassays.[][] The covalent attachment of a fluorescent dye to an antibody allows for the highly specific and sensitive detection of target antigens. ATTO 590 is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent photostability, making it a suitable choice for demanding imaging applications.[3] This document provides a detailed protocol for the conjugation of ATTO 590 NHS (N-Hydroxysuccinimidyl) ester, an amine-reactive derivative, to the primary amino groups of antibodies.[3]
The most common method for labeling antibodies involves the reaction of an amine-reactive dye, such as an NHS ester, with the ε-amino groups of lysine residues on the antibody surface.[4][5] This reaction, which forms a stable amide bond, is performed at a slightly basic pH to ensure the primary amines are deprotonated and thus reactive.[6] It is a straightforward and widely used method, though it results in a heterogeneous mixture of antibody-dye conjugates with varying numbers of fluorophores attached at different positions.[5][7]
This application note will guide the user through the entire workflow, from antibody preparation and the conjugation reaction to the purification and characterization of the final conjugate.
Experimental Workflow
The overall process for conjugating ATTO 590 NHS ester to an antibody can be broken down into five main stages: Antibody Preparation, Dye Preparation, Conjugation Reaction, Purification, and Characterization. Each step is critical for achieving a high-quality, functional fluorescently labeled antibody.
Caption: Workflow for antibody conjugation with ATTO 590.
Materials and Reagents
-
Antibody: Purified antibody (e.g., IgG) at a concentration of at least 2 mg/mL.
-
ATTO 590 NHS ester: Lyophilized solid.
-
Solvent for Dye: Anhydrous (amine-free) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3.
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 7.4, or 1 M Glycine, pH 7.4.
-
Purification: Gel filtration column (e.g., Sephadex™ G-25) and Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
Equipment: Spectrophotometer, centrifuge, vortex mixer, reaction tubes, dialysis tubing or spin columns for buffer exchange.
Quantitative Data and Key Parameters
Successful conjugation depends on carefully controlling several parameters. The following table summarizes the critical values and recommended ranges for the conjugation of ATTO 590 to a typical IgG antibody.
| Parameter | Recommended Value / Range | Notes |
| ATTO 590 Spectroscopic Data | Data for the carboxy derivative in aqueous solution. | |
| Absorbance Maximum (λabs) | 593 nm | |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | |
| Emission Maximum (λfl) | 622 nm | |
| Correction Factor at 280 nm (CF₂₈₀) | 0.43 | CF₂₈₀ = A₂₈₀ / A_max of the free dye. |
| Reaction Conditions | ||
| Antibody Concentration | ≥ 2 mg/mL | Lower concentrations significantly decrease labeling efficiency.[8][9] |
| Reaction Buffer pH | 8.3 - 8.5 | Essential for deprotonating primary amines without excessive hydrolysis of the NHS ester.[6][10] |
| Molar Ratio (Dye:Antibody) | 3:1 to 15:1 | This should be optimized experimentally to achieve the desired Degree of Labeling (DOL).[6] |
| Reaction Time | 60 minutes | Can be extended (e.g., up to 18 hours) to potentially increase the DOL. |
| Reaction Temperature | Room Temperature | |
| Target Conjugate Properties | ||
| Optimal Degree of Labeling (DOL) | 2 - 10 | A DOL in this range typically provides strong fluorescence without significant quenching or loss of antibody function.[11][12] |
Experimental Protocols
Protocol 1: Antibody Preparation (Buffer Exchange)
It is critical to remove any substances from the antibody solution that contain primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA, gelatin), as these will compete with the antibody for reaction with the ATTO 590 NHS ester.[13][8][14]
-
Buffer Exchange: If your antibody is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer (0.1 M Sodium bicarbonate, pH 8.3). This can be done using dialysis against the Reaction Buffer or by using a spin desalting column.
-
Concentration Adjustment: Following buffer exchange, determine the antibody concentration using its absorbance at 280 nm (A₂₈₀). Adjust the concentration to be at least 2 mg/mL using the Reaction Buffer.[13] For a typical IgG, the extinction coefficient (ε) is approximately 210,000 M⁻¹cm⁻¹.[12]
-
Protein Concentration (mg/mL) = A₂₈₀ / 1.4 (for a typical IgG)
-
Protein Concentration (M) = (A₂₈₀ × Dilution Factor) / ε_protein
-
Protocol 2: ATTO 590 NHS Ester Stock Solution Preparation
NHS esters are sensitive to moisture. Therefore, the dye should be dissolved in an anhydrous solvent and the stock solution prepared fresh immediately before use.[13][15]
-
Allow the vial of lyophilized ATTO 590 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the vial to create a stock solution, typically at a concentration of 1-10 mg/mL.[16] For example, dissolve 1 mg of ATTO 590 NHS ester in 100-500 µL of solvent.
-
Vortex the solution until the dye is completely dissolved.
Protocol 3: Conjugation Reaction
This protocol is based on labeling 1 mg of antibody. The reaction can be scaled up or down as needed, maintaining the same ratios.
-
Calculate Reagent Volumes: Determine the volume of the dye stock solution needed to achieve the desired molar excess of dye to antibody. For initial optimization, it is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1).
-
Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol ) (MW of IgG ≈ 150,000 g/mol )
-
Moles of Dye needed = Moles of Antibody × Molar Ratio
-
Volume of Dye Stock = (Moles of Dye needed) / (Molarity of Dye Stock)
-
-
Reaction Setup: While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the ATTO 590 NHS ester stock solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light. Constant, gentle stirring during incubation is recommended.
-
Quenching (Optional): To stop the reaction, you can add a quenching reagent like Tris-HCl or Glycine to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester. Incubate for an additional 10-15 minutes at room temperature.
Protocol 4: Purification of the Antibody-Dye Conjugate
Purification is essential to remove any unconjugated, free ATTO 590 dye, which would interfere with the characterization and downstream applications.[12][17]
-
Column Preparation: Prepare a gel filtration column (e.g., Sephadex™ G-25) according to the manufacturer's instructions. The column should be equilibrated with PBS (pH 7.2-7.4). A typical column size is 1 cm in diameter and 12-20 cm in length.[13][15]
-
Sample Loading: Apply the entire reaction mixture from Protocol 3 to the top of the equilibrated column.
-
Elution: Elute the sample with PBS. The labeled antibody-dye conjugate is larger and will elute first as the initial colored band.[15] The smaller, unbound dye molecules will be retained by the column longer and elute as a second, slower-moving colored band.
-
Fraction Collection: Collect the fractions containing the first colored band. This is your purified antibody-dye conjugate.
Protocol 5: Characterization - Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the Fluorophore-to-Protein (F/P) ratio, is the average number of dye molecules conjugated to each antibody molecule.[11][18] It is determined spectrophotometrically.
Caption: Logical flow for calculating the Degree of Labeling (DOL).
-
Measure Absorbance: Using the purified conjugate, measure the absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of ATTO 590, which is 593 nm (A_max). If the absorbance is too high (>2.0), dilute the sample with PBS and record the dilution factor.[12][17]
-
Calculate Protein Concentration: The absorbance at 280 nm is a contribution from both the protein and the dye. A correction factor (CF₂₈₀) is used to account for the dye's absorbance at this wavelength.[12][18]
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_max
-
Where:
-
ε_max for ATTO 590 = 120,000 M⁻¹cm⁻¹ [13]
-
-
-
Calculate DOL:
-
DOL = Molar concentration of Dye / Molar concentration of Protein
-
An optimal DOL for most antibody applications is between 2 and 10.[11][12] Over-labeling can lead to fluorescence quenching and may compromise the antibody's binding affinity, while under-labeling results in a weak signal.[7][17]
Storage
Store the final antibody-dye conjugate under the same conditions as the original unlabeled antibody, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage. Protect the conjugate from light.[10][15] Avoid repeated freeze-thaw cycles.[10]
References
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation [mdpi.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 11. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 15. spectra.arizona.edu [spectra.arizona.edu]
- 16. furthlab.xyz [furthlab.xyz]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
Application Notes and Protocols for ATTO 590 Amine in STED Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ATTO 590 amine for super-resolution stimulated emission depletion (STED) microscopy. This document outlines the properties of ATTO 590, detailed protocols for conjugation and immunofluorescence, and guidelines for STED imaging.
Introduction to ATTO 590 for STED Microscopy
ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its exceptional photostability and high fluorescence quantum yield, making it an excellent candidate for super-resolution imaging techniques like STED microscopy.[1][2][3] Its amine-functional group allows for covalent labeling of various biomolecules through reactions with activated carboxylic acids or other amine-reactive moieties. In STED microscopy, ATTO 590 can be efficiently excited by a laser in the 590-594 nm range and depleted using a STED laser, commonly at 775 nm, to achieve sub-diffraction resolution imaging of cellular structures.[4][5]
Properties of ATTO 590
A thorough understanding of the photophysical properties of ATTO 590 is crucial for successful STED microscopy.
| Property | Value | Reference |
| Maximum Excitation (λabs) | 593 nm | [2] |
| Maximum Emission (λfl) | 622 nm | [2] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (ηfl) | 80% | [2] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [2] |
| Recommended STED Laser Wavelength | 775 nm | [4][5] |
| Molecular Weight (Amine derivative) | 917 g/mol | [2] |
Experimental Protocols
Labeling of Biomolecules with this compound
This compound contains a primary amine group that can be conjugated to molecules containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for labeling an NHS-ester functionalized molecule with this compound.
Materials:
-
This compound
-
NHS-ester functionalized molecule (e.g., protein, antibody, or other biomolecule)
-
Amine-free, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Prepare the Biomolecule: Dissolve the NHS-ester functionalized biomolecule in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[6][7]
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in amine-free, anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[8]
-
Labeling Reaction: Add a 5-10 fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light. For some NHS esters, an incubation time of up to 18 hours may be necessary.[9]
-
Purification: Separate the labeled conjugate from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[8] The first colored band to elute is the labeled conjugate.
-
Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of ATTO 590 (593 nm). A correction factor is needed to account for the dye's absorbance at 280 nm.
Immunofluorescence Protocol for STED Microscopy
This protocol outlines the steps for immunolabeling fixed cells for STED microscopy using a primary antibody and a secondary antibody conjugated to ATTO 590.
Materials:
-
Cells grown on #1.5H coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol
-
Permeabilization solution: 0.1% Triton X-100 in PBS (if using PFA fixation)
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody
-
ATTO 590-conjugated secondary antibody
-
Mounting medium with a refractive index matching the objective immersion oil (e.g., 1.518)
Protocol:
-
Cell Culture and Fixation:
-
Culture cells on high-precision coverslips (#1.5H) to optimal confluency.
-
Rinse cells three times with PBS.
-
Fix the cells with either 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
Rinse three times with PBS.
-
-
Permeabilization (for PFA-fixed cells):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate cells with blocking solution for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking solution to the recommended concentration. For STED, a 2 to 5-fold higher concentration than for conventional microscopy may be beneficial to ensure high labeling density.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the ATTO 590-conjugated secondary antibody in blocking solution.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide with a drop of appropriate mounting medium. Ensure the refractive index of the mounting medium is matched to the immersion oil of the STED objective.
-
Allow the mounting medium to cure according to the manufacturer's instructions (e.g., at least 24 hours for ProLong Diamond).
-
STED Microscopy Imaging Protocol
Microscope Setup:
-
Excitation Laser: 590-594 nm
-
STED Depletion Laser: 775 nm
-
Objective: High numerical aperture oil immersion objective (e.g., 100x/1.4 NA).
-
Detector: High-sensitivity detector, such as a HyD or APD.
Image Acquisition:
-
Locate the Sample: Use a low-power objective to locate the region of interest.
-
Switch to High-Power Objective: Switch to the high-NA objective and apply immersion oil.
-
Confocal Imaging: First, acquire a confocal image to assess the labeling quality and locate the specific structures of interest.
-
STED Imaging:
-
Activate the STED laser.
-
Adjust the STED laser power to achieve the desired resolution. Higher STED power generally leads to better resolution but also increases the risk of photobleaching.
-
Optimize the pixel size (typically 20-30 nm for STED) and scan speed.
-
Acquire the STED image. It is advisable to average multiple frames to improve the signal-to-noise ratio.
-
-
Image Processing: The raw STED images may require deconvolution to enhance contrast and remove noise.
Visualizations
Caption: Workflow for STED microscopy from sample preparation to image processing.
Caption: General scheme for labeling an NHS-ester activated protein with this compound.
Quantitative Data
The following table summarizes quantitative data from a study using ATTO 590 in a custom-built two-color STED microscope.
| Parameter | Confocal Resolution (FWHM) | STED Resolution (FWHM) | Instrument Point Spread Function (PSF) | Reference |
| ATTO 590 Channel | 218 ± 26 nm | 93 ± 14 nm | 81 ± 16 nm | [11] |
| ATTO 647N Channel | 347 ± 36 nm | 63 ± 5.6 nm | 44 ± 10 nm | [11] |
This data demonstrates the significant improvement in resolution achieved with STED microscopy compared to conventional confocal microscopy for ATTO 590.
Application Example: Imaging of Clathrin in HeLa Cells
ATTO 590 has been successfully used for multicolor STED imaging of subcellular structures. In one example, clathrin in HeLa cells was stained with ATTO 590 and tubulin was stained with ATTO 647N.[12] This allowed for the super-resolution visualization of the spatial relationship between these two proteins, showcasing the utility of ATTO 590 in elucidating the fine details of cellular architecture.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Noise Ratio | - Low labeling density- Photobleaching- Suboptimal imaging buffer | - Increase antibody concentration- Use a fresh sample- Reduce STED laser power and/or scan time- Use an antifade mounting medium |
| High Background | - Non-specific antibody binding- Autofluorescence- Unbound dye | - Increase blocking time- Use a different fixation method- Ensure thorough washing steps- Purify the antibody conjugate properly |
| Poor Resolution | - Low STED laser power- Mismatched refractive index- Suboptimal labeling | - Increase STED laser power- Use the correct immersion oil and mounting medium- Ensure high labeling density with small secondary antibodies or nanobodies |
By following these detailed protocols and guidelines, researchers can effectively utilize this compound for high-quality super-resolution STED microscopy, enabling new insights into cellular and molecular biology.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. atto-tec.com [atto-tec.com]
- 3. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]
- 4. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 5. research.yale.edu [research.yale.edu]
- 6. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Cellco [cellco.com.br]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
ATTO 590 Amine in Flow Cytometry (FACS) Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent label belonging to the rhodamine dye family, recognized for its strong absorption, high fluorescence quantum yield, and significant thermal and photostability.[1][2] These characteristics make it an excellent candidate for various fluorescence-based applications, including flow cytometry (FACS).[1][3][4] In flow cytometry, ATTO 590 can be utilized in two primary ways: for live/dead cell discrimination and for the detection of specific cellular targets through antibody conjugation. This document provides detailed application notes and protocols for the use of ATTO 590 amine and its derivatives in flow cytometry.
Amine-reactive derivatives of ATTO 590, such as ATTO 590 NHS-ester, are commonly used to label primary amines on proteins, such as antibodies, or on the surface and within cells.[5][6] This covalent labeling is stable and allows for the robust detection of cellular markers or the exclusion of dead cells from analysis.
Spectral Properties and Instrument Setup
A clear understanding of the spectral properties of ATTO 590 is crucial for successful flow cytometry experiments. The dye is most efficiently excited in the range of 575 - 610 nm.[1]
Key Spectroscopic Data for ATTO 590
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 - 594 nm | [2][3] |
| Emission Maximum (λem) | 621 - 624 nm | [3] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | 0.80 | [4] |
| Fluorescence Lifetime (τ) | 3.7 ns | [4] |
Recommended Flow Cytometer Configuration
Based on its spectral properties, the following laser and filter combination is recommended for the detection of ATTO 590 in a flow cytometer:
| Component | Wavelength/Bandpass Filter |
| Excitation Laser | 561 nm (Yellow-Green) or 594 nm |
| Emission Filter | 610/20 nm or 620/20 nm bandpass filter |
Application 1: Live/Dead Cell Discrimination
Amine-reactive dyes are valuable tools for assessing cell viability. In a population of cells, those with compromised cell membranes (dead cells) will allow the dye to enter and react with intracellular amines, resulting in a bright fluorescent signal. Live cells, with intact membranes, will exclude the dye and exhibit minimal fluorescence. This method is compatible with subsequent fixation and permeabilization steps.
Principle of Amine-Reactive Viability Staining
Caption: Mechanism of live/dead cell staining with amine-reactive dyes.
Protocol: Live/Dead Cell Staining with ATTO 590 NHS-Ester
Materials:
-
Cells in single-cell suspension
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMSO
-
Protein-free PBS (e.g., Dulbecco's PBS)
-
FACS buffer (e.g., PBS with 2% BSA and 2.5 mM EDTA)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Prepare a 1 mg/mL stock solution of ATTO 590 NHS-ester: Dissolve 1 mg of ATTO 590 NHS-ester in 1 mL of anhydrous, amine-free DMSO. This stock solution should be prepared fresh.
-
Prepare cells: Harvest and wash cells twice with protein-free PBS to remove any amine-containing media or proteins.
-
Resuspend cells: Resuspend the cell pellet in protein-free PBS at a concentration of 1 x 10⁶ cells/mL.
-
Prepare dye working solution: Dilute the ATTO 590 stock solution 1:1000 in protein-free PBS.
-
Stain cells: Add 1 µL of the diluted dye to 1 mL of the cell suspension and vortex immediately.
-
Incubate: Incubate the cells for 20-30 minutes at room temperature, protected from light.
-
Wash: Wash the cells once with 1-2 mL of FACS buffer.
-
Proceed with further staining: The cells can now be used for subsequent antibody staining, fixation, and permeabilization as required by your experimental protocol.
-
Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for ATTO 590.
Application 2: Detection of Cellular Targets with ATTO 590-Conjugated Antibodies
ATTO 590 NHS-ester can be covalently conjugated to primary or secondary antibodies to detect specific cell surface or intracellular antigens by flow cytometry.
Workflow for Antibody Conjugation and Staining
Caption: Workflow for ATTO 590 antibody conjugation and cell staining.
Protocol: Conjugation of ATTO 590 NHS-Ester to an Antibody
Materials:
-
Antibody (2 mg/mL in amine-free buffer, e.g., PBS)
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMSO
-
1 M Sodium bicarbonate buffer (pH 8.3)
-
Gel filtration column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[6] If the antibody solution contains amines (e.g., Tris or glycine), it must be dialyzed against PBS. Add 0.1 mL of 1 M sodium bicarbonate buffer (pH 8.3) for each mL of antibody solution to achieve the optimal pH for conjugation.[6]
-
Prepare the dye solution: Immediately before use, dissolve ATTO 590 NHS-ester in anhydrous, amine-free DMSO to a concentration of 2 mg/mL.[6]
-
Perform the conjugation: Add a 2-fold molar excess of the reactive dye to the antibody solution.[6] For example, add 10 µL of the dye solution to 1 mL of the protein solution.[6]
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature with constant stirring.[6] For ATTO 590-NHS, an incubation of 18 hours at room temperature may be required for the reaction to complete.[7]
-
Purify the conjugate: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[5]
-
Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated by measuring the absorbance of the conjugate at 280 nm and 593 nm. A correction factor is needed to account for the dye's absorbance at 280 nm.
Protocol: Staining Cells with an ATTO 590-Conjugated Antibody
Materials:
-
Single-cell suspension
-
ATTO 590-conjugated antibody
-
FACS buffer (PBS with 2% BSA and 0.1% sodium azide)
-
12 x 75 mm flow cytometry tubes
Procedure:
-
Prepare cells: Resuspend 1 x 10⁶ cells in 100 µL of FACS buffer.
-
Block Fc receptors (optional but recommended): Incubate cells with an Fc receptor blocking reagent to reduce non-specific binding.
-
Add antibody: Add the optimal concentration of the ATTO 590-conjugated antibody (previously determined by titration) to the cell suspension.
-
Incubate: Incubate for 20-30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of FACS buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Resuspend: Resuspend the cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL).
-
Acquire data: Analyze the samples on a flow cytometer using the appropriate laser and filter settings for ATTO 590.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal | Low antigen expression | Use a brighter fluorophore or an amplification strategy. |
| Suboptimal antibody concentration | Titrate the antibody to determine the optimal concentration. | |
| Inefficient conjugation | Verify the pH of the conjugation reaction and the quality of the NHS-ester. | |
| High background | Non-specific antibody binding | Include an isotype control, use Fc block, and increase the number of wash steps. |
| Dead cells binding antibody | Use a viability dye to exclude dead cells from the analysis. | |
| Antibody concentration too high | Titrate the antibody to a lower concentration. | |
| Compensation issues | Spectral overlap with other fluorochromes | Run single-color compensation controls for each fluorochrome used. |
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. leica-microsystems.com [leica-microsystems.com]
Application Note & Protocol: Labeling of Amine-Modified Oligonucleotides with ATTO 590 NHS-Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with ATTO 590 N-hydroxysuccinimide (NHS) ester. ATTO 590 is a fluorescent dye belonging to the rhodamine class, known for its high photostability, strong absorption, and high fluorescence quantum yield.[1][2] These characteristics make it an excellent choice for a variety of applications in molecular biology and drug development, including fluorescence in situ hybridization (FISH), real-time PCR, single-molecule detection, and high-resolution microscopy.[1][2][3]
The labeling reaction is based on the covalent attachment of the ATTO 590 NHS-ester to a primary amine group introduced at the 5', 3', or an internal position of the oligonucleotide.[3][4] The NHS ester reacts with the unprotonated amino group to form a stable amide bond.[5][6] This protocol outlines the necessary reagents, step-by-step procedure, purification of the labeled oligonucleotide, and quality control measures.
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-modified Oligonucleotide | Lyophilized, purified (e.g., HPLC or PAGE) |
| ATTO 590 NHS-ester | Freshly prepared solution |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Amine-free |
| Labeling Buffer | 0.1 M - 0.2 M Sodium Bicarbonate or Carbonate Buffer, pH 8.0-9.0 |
| Purification System | Reversed-phase HPLC or gel filtration column (e.g., Sephadex G-25) |
| Nuclease-free Water | |
| Standard lab equipment | Microcentrifuge tubes, pipettes, vortexer, spectrophotometer |
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and desired degree of labeling.
Preparation of Reagents
-
Amine-Modified Oligonucleotide Solution:
-
Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).
-
If the oligonucleotide is stored in a buffer containing primary amines (e.g., Tris), it must be desalted or dialyzed against an amine-free buffer like PBS before labeling.[7]
-
-
ATTO 590 NHS-ester Stock Solution:
-
Immediately before use, prepare a 5 mg/mL solution of ATTO 590 NHS-ester in anhydrous DMF or DMSO. This solution should be protected from light.[8]
-
-
Labeling Buffer:
Labeling Reaction
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide solution and the labeling buffer.
-
Add the freshly prepared ATTO 590 NHS-ester solution to the oligonucleotide solution. A molar excess of the dye is typically required. The optimal dye-to-oligonucleotide ratio may need to be determined empirically, but a starting point of a several-fold molar excess is recommended.
-
Vortex the reaction mixture gently and incubate at room temperature for at least 2 hours with continuous shaking. For some ATTO dyes, including ATTO 590, a longer incubation time of up to 18 hours at room temperature may be necessary for the reaction to go to completion.[5]
-
Protect the reaction from light during incubation.
Purification of the Labeled Oligonucleotide
Purification is a critical step to remove unconjugated dye and unlabeled oligonucleotides.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
This is the recommended method for achieving high purity.[3]
-
Use a C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).
-
The more hydrophobic labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
-
Gel Filtration Chromatography:
-
This method separates molecules based on size.
-
Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25) to separate the larger labeled oligonucleotide from the smaller, unconjugated dye molecules.[5]
-
Quantification and Quality Control
-
UV-Vis Spectrophotometry:
-
Measure the absorbance of the purified labeled oligonucleotide at 260 nm (for the oligonucleotide) and at the absorption maximum of ATTO 590 (~594 nm).[3]
-
The concentration of the oligonucleotide and the dye can be calculated using the Beer-Lambert law. The degree of labeling (DOL), which is the ratio of dye molecules to oligonucleotide molecules, can then be determined.
-
-
Mass Spectrometry (MALDI-TOF):
-
Confirm the successful conjugation and the purity of the final product by comparing the molecular weight of the labeled oligonucleotide to the theoretical mass.[10]
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| Oligonucleotide Concentration | 0.1 mM | |
| ATTO 590 NHS-ester Concentration | 5 mg/mL in DMF or DMSO | |
| Reaction Buffer | 0.1 - 0.2 M Sodium Bicarbonate/Carbonate | |
| Reaction pH | 8.0 - 9.0 | [5] |
| Reaction Time | 2 - 18 hours at room temperature | [5] |
| Purification Method | RP-HPLC or Gel Filtration | [3][5] |
| ATTO 590 Absorbance Max (λmax) | ~594 nm | [3] |
| ATTO 590 Emission Max (λmax) | ~624 nm | [3] |
| ATTO 590 Extinction Coefficient (ε) | 120,000 cm⁻¹M⁻¹ | [3] |
Experimental Workflow Diagram
Caption: Workflow for labeling amine-modified oligonucleotides with ATTO 590 NHS-ester.
Storage and Handling
Fluorescently labeled oligonucleotides are light-sensitive and should be stored protected from light.[8] For long-term storage, it is recommended to store them at -20°C in a slightly basic buffer (e.g., TE buffer, pH 8.0) or lyophilized.[8][11] Avoid repeated freeze-thaw cycles.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Efficiency | - pH of the reaction buffer is too low.- NHS-ester has hydrolyzed.- Presence of primary amines in the oligo solution. | - Ensure the pH of the labeling buffer is between 8.0 and 9.0.- Prepare the NHS-ester solution immediately before use.- Desalt or dialyze the oligonucleotide to remove any amine-containing buffers. |
| Presence of Free Dye after Purification | - Inefficient purification. | - Optimize the HPLC gradient or use a longer gel filtration column. |
| Degradation of the Dye | - Exposure to light or ozone. | - Protect the dye and labeled oligonucleotide from light at all times. |
References
- 1. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. ATTO 590 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. Atto 590-N Oligo Modifications from Gene Link [genelink.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Enzymatic and Chemical Labeling Strategies for Oligonucleotides | AAT Bioquest [aatbio.com]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. idtdna.com [idtdna.com]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Quality Control Oligonucleotides Synthesis [biosyn.com]
- 11. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
ATTO 590 Amine for Fluorescence In-Situ Hybridization (FISH): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ATTO 590 amine-labeled oligonucleotide probes in fluorescence in-situ hybridization (FISH). ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its strong absorption, high fluorescence quantum yield, and significant photostability, making it an excellent choice for demanding applications such as FISH.[1][2][3]
Introduction to ATTO 590 in FISH
Fluorescence in-situ hybridization is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. The specificity of FISH relies on the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. The choice of fluorophore is critical for achieving high sensitivity and signal-to-noise ratios.
ATTO 590 offers several advantages for FISH applications:
-
High Fluorescence Quantum Yield: Ensures bright signals for robust detection.[1][2]
-
Strong Absorption: Efficiently captures excitation light.[1][2]
-
Excellent Photostability: Resists photobleaching during image acquisition, allowing for longer exposure times and more stable signals.[1][2]
-
Good Stokes Shift: With an excitation maximum around 594 nm and an emission maximum around 624 nm, there is a significant separation between excitation and emission spectra, facilitating effective signal detection.[4]
Quantitative Data
The photophysical properties of ATTO 590 are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 594 nm | [4][5] |
| Emission Maximum (λem) | 624 nm | [4][5] |
| Molar Extinction Coefficient (εmax) | 120,000 M⁻¹cm⁻¹ | [4][5] |
| Fluorescence Quantum Yield (Φf) | 80% | [2][3] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [3] |
Experimental Protocols
This section details the protocols for labeling an amino-modified oligonucleotide with ATTO 590 NHS ester and its subsequent use in a FISH experiment on fixed cells.
Protocol 1: Labeling of Amino-Modified Oligonucleotide with ATTO 590 NHS Ester
This protocol describes the covalent attachment of ATTO 590 N-hydroxysuccinimidyl (NHS) ester to an oligonucleotide containing a primary amine group.
Materials:
-
Amino-modified oligonucleotide
-
ATTO 590 NHS ester
-
0.2 M Carbonate-Bicarbonate buffer (pH 8.0-9.0)
-
Anhydrous Dimethylformamide (DMF)
-
Nuclease-free water
-
Gel filtration column (e.g., Sephadex G-25) or HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 µL).
-
Dye Preparation: Immediately before use, prepare a 5 mg/mL solution of ATTO 590 NHS ester in anhydrous DMF.[6]
-
Labeling Reaction: Add approximately 30 µL of the ATTO 590 NHS ester solution to 50 µL of the oligonucleotide solution.[6]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle shaking. For longer reaction times, it is advisable to lower the pH to 7.0-7.5 to minimize hydrolysis of the NHS ester.[6]
-
Purification: Separate the labeled oligonucleotide from the unreacted dye using gel filtration chromatography or reverse-phase HPLC. The first colored fraction to elute from a gel filtration column is typically the labeled oligonucleotide.[6]
-
Quantification: Determine the concentration and degree of labeling of the purified probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 594 nm (for ATTO 590).
Protocol 2: Fluorescence In-Situ Hybridization (FISH) with ATTO 590-Labeled Probe
This protocol provides a general workflow for FISH on adherent cells grown on coverslips. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for specific applications.
Materials:
-
ATTO 590-labeled oligonucleotide probe
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
20x Saline-Sodium Citrate (SSC) buffer
-
Formamide
-
Hybridization Buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature to allow probe entry.
-
Wash three times with PBS for 5 minutes each.
-
-
Pre-Hybridization:
-
Equilibrate the cells in 2x SSC for 5 minutes.
-
Dehydrate the cells through an ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization mix containing the ATTO 590-labeled probe at the desired concentration (typically 1-10 ng/µL) in hybridization buffer.
-
Denature the probe by heating the hybridization mix at 75-80°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization mix to the coverslip, cover with a larger coverslip to prevent evaporation, and seal with rubber cement.
-
Denature the cellular DNA by placing the slide on a heat block at 75-80°C for 5 minutes.
-
Transfer the slide to a humidified chamber and incubate overnight at 37°C for hybridization.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the coverslips in 2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.
-
Perform a high-stringency wash in 0.5x SSC at 65°C for 10 minutes.
-
Wash in 2x SSC at room temperature for 5 minutes.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (e.g., 300 nM in 2x SSC) for 5 minutes at room temperature.
-
Briefly rinse with 2x SSC.
-
Mount the coverslip onto a glass slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the ATTO 590 signal using a fluorescence microscope equipped with appropriate filters (e.g., excitation ~590 nm, emission ~620 nm).
-
Visualizations
Oligonucleotide Labeling Workflow
Caption: Workflow for labeling an amino-modified oligonucleotide with ATTO 590 NHS ester.
FISH Experimental Workflow
Caption: General experimental workflow for Fluorescence In-Situ Hybridization (FISH).
References
- 1. clinicallab.com [clinicallab.com]
- 2. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence in situ hybridization methods and troubleshooting applied to fixed cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Preparing Stock Solutions of ATTO 590 Amine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock solutions of ATTO 590 amine, a fluorescent label widely used in life sciences for applications such as labeling of DNA, RNA, and proteins.[1][2] Proper preparation and storage of these stock solutions are crucial for ensuring the reliability and reproducibility of experimental results.
Introduction to this compound
ATTO 590 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] These properties make it particularly suitable for single-molecule detection, high-resolution microscopy, and other demanding fluorescence applications.[1][2][3] The amine-functionalized version of ATTO 590 allows for its covalent conjugation to various biomolecules.
Quantitative Data Summary
For accurate and reproducible experiments, it is essential to start with a precisely prepared stock solution. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight (MW) | 917 g/mol | [1] |
| Excitation Wavelength (λabs) | 593 nm | [1] |
| Emission Wavelength (λfl) | 622 nm | [1] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1] |
| Recommended Solvents | Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | [1] |
| Recommended Storage (Solid) | -20°C, protected from light and moisture | [4] |
| Recommended Storage (Stock Solution) | -20°C, protected from light | [4] |
Experimental Protocol: Preparing this compound Stock Solution
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) of high purity
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 15-20 minutes. This crucial step prevents the condensation of moisture onto the hygroscopic dye, which can affect its stability and reactivity.[1]
-
Weighing: Due to the small quantities typically used, it is often more practical to dissolve the entire contents of the manufacturer's vial rather than attempting to weigh out a specific amount. The following steps assume the use of a 1 mg vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMF or DMSO to the vial to achieve the desired stock solution concentration. For a 10 mM stock solution from 1 mg of this compound (MW = 917 g/mol ), add 109 µL of solvent.
-
Calculation: (1 mg / 917 g/mol ) / 10 mmol/L = 0.000109 L = 109 µL
-
-
Dissolution: Tightly cap the vial and vortex thoroughly until all the dye has completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store these aliquots at -20°C, protected from light. When stored properly, the solid dye is stable for at least three years, while the stability of the stock solution may be reduced depending on the solvent quality.[4]
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
References
Application Note: Determination of Degree of Labeling for ATTO 590 Amine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules, such as antibodies and other proteins, is a cornerstone technique in biological research and drug development. ATTO 590, a bright and photostable rhodamine-based fluorescent dye, is frequently used for this purpose. When conjugating ATTO 590 to a protein via its primary amines (e.g., the ε-amino groups of lysine residues), it is crucial to determine the Degree of Labeling (DOL). The DOL, also referred to as the dye-to-protein ratio, represents the average number of dye molecules covalently attached to a single protein molecule.[1][2]
An optimal DOL is critical for the success of downstream applications. Over-labeling can lead to fluorescence quenching, decreased protein solubility, and potential loss of biological activity, while under-labeling may result in a weak signal.[2] This application note provides a detailed protocol for conjugating ATTO 590 NHS-ester to amine-containing proteins and a step-by-step guide to accurately calculate the DOL using UV-Vis spectrophotometry.
Principle of DOL Calculation
The calculation of the DOL is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration.[3] To determine the DOL, the molar concentrations of both the protein and the dye in the conjugate solution are calculated from absorbance measurements.[2]
A key consideration is that ATTO 590 dye also absorbs light at 280 nm, the wavelength typically used to measure protein concentration.[4] Therefore, a correction factor is necessary to subtract the dye's contribution to the absorbance at 280 nm, allowing for an accurate determination of the protein concentration.[4][5]
The final DOL is expressed as the molar ratio of the dye to the protein.[2]
Quantitative Data Summary
The following table summarizes the essential quantitative data required for calculating the Degree of Labeling for ATTO 590 protein conjugates.
| Parameter | Symbol | Value | Units | Reference |
| ATTO 590 Molar Extinction Coefficient | εdye | 120,000 | M-1cm-1 | [6][7][8][9] |
| ATTO 590 Absorption Maximum | Amax(dye) | ~593-594 | nm | [6][8] |
| ATTO 590 Correction Factor at 280 nm | CF280 | 0.43 | - | [7][8][10] |
| Molar Extinction Coefficient of Protein at 280 nm | εprot | Protein-specific | M-1cm-1 | - |
Note: The molar extinction coefficient of the protein (εprot) is specific to each protein and can often be found in literature or calculated from its amino acid sequence using online tools like ExPASy's ProtParam.[3]
Experimental Protocols
Part 1: Labeling of Amine-Containing Protein with ATTO 590 NHS-ester
This protocol is a general guideline for labeling proteins with ATTO 590 NHS-ester. Optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)[11]
-
Microcentrifuge tubes
-
Shaker/rocker
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other nucleophiles, as these will compete with the labeling reaction.[11][12] If necessary, dialyze the protein against an appropriate amine-free buffer such as PBS.
-
Adjusting pH: For optimal labeling, the pH of the protein solution should be between 8.0 and 9.0.[11][12] Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the protein solution.
-
Preparation of Dye Stock Solution: Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[12] This solution is sensitive to moisture and should be prepared fresh.[12]
-
Labeling Reaction:
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS or another suitable buffer.[11]
-
The first colored band to elute is the ATTO 590-protein conjugate.[11] A second, slower-moving band corresponds to the free dye.
-
Collect the fractions containing the labeled protein.
-
Part 2: Calculation of the Degree of Labeling (DOL)
Materials:
-
Purified ATTO 590-protein conjugate solution
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of ATTO 590, which is approximately 593 nm (Amax).
-
If the absorbance is too high, dilute the sample with buffer and re-measure, keeping track of the dilution factor.
-
-
Calculations:
-
Corrected Absorbance at 280 nm (Aprot): Correct for the absorbance of the ATTO 590 dye at 280 nm using the following formula: A_prot = A_280 - (A_max * CF_280)[5]
-
Molar Concentration of the Protein (Cprot): Calculate the protein concentration using its corrected absorbance at 280 nm and its molar extinction coefficient. C_prot = A_prot / ε_prot
-
Molar Concentration of the Dye (Cdye): Calculate the dye concentration using its absorbance at its maximum wavelength and its molar extinction coefficient. C_dye = A_max / ε_dye
-
Degree of Labeling (DOL): Determine the DOL by calculating the ratio of the molar concentration of the dye to that of the protein. DOL = C_dye / C_prot[1]
The combined formula for DOL is: DOL = (A_max * ε_prot) / ((A_280 - A_max * CF_280) * ε_dye)[4]
-
Visualizations
Experimental Workflow for DOL Calculation
Caption: Workflow for labeling and DOL calculation.
Signaling Pathway of Amine-Reactive Labeling
Caption: Amine-reactive labeling reaction schematic.
References
- 1. Degree of labeling (DOL) step by step [abberior.rocks]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. ATTO 590 carboxy, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Correction Factor [AATOM™ 590] | AAT Bioquest [aatbio.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. leica-microsystems.com [leica-microsystems.com]
ATTO 590 Amine: Application Notes and Protocols for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, recognized for its exceptional performance in advanced fluorescence imaging applications.[1][2] Its key characteristics include strong absorption, high fluorescence quantum yield, and remarkable thermal and photostability.[1][2] These properties make ATTO 590 an ideal candidate for a range of live-cell imaging techniques, from conventional fluorescence microscopy to cutting-edge super-resolution methods.[1][3] This document provides detailed application notes and protocols for the effective use of ATTO 590 amine in live-cell imaging experiments. The amine-functionalized version of ATTO 590 is particularly useful for conjugation to molecules with activated carboxylic acid groups, such as NHS esters.[4]
Key Features and Applications
ATTO 590 is a moderately hydrophilic dye with a fluorescence emission in the orange-red region of the visible spectrum.[1][5] It is well-suited for a variety of applications, including:
-
Live-Cell Imaging: Its cell permeability under specific conditions allows for the staining of intracellular structures in living cells.[6][7]
-
Super-Resolution Microscopy: ATTO 590 is highly suitable for techniques such as Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][3]
-
Single-Molecule Detection: The high brightness and photostability of ATTO 590 are advantageous for detecting individual fluorescently labeled molecules.[1][3]
-
Flow Cytometry (FACS): The dye's spectral properties make it compatible with common laser lines used in flow cytometers.[1][5]
-
Fluorescence In-Situ Hybridization (FISH): ATTO 590 can be used to label nucleic acid probes for the detection of specific DNA or RNA sequences within cells.[1][5]
Quantitative Data Summary
The following table summarizes the key photophysical properties of ATTO 590.
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 nm | [3][4] |
| Emission Maximum (λem) | 622 nm | [3][4] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [3][4] |
| Fluorescence Quantum Yield (ηfl) | 80% | [3][4] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [2][3] |
| Correction Factor (CF260) | 0.39 | [3][4] |
| Correction Factor (CF280) | 0.43 - 0.44 | [3][8] |
Experimental Protocols
Protocol 1: General Protein Labeling with Amine-Reactive Dyes
This protocol describes the general procedure for labeling proteins with an amine-reactive derivative of ATTO 590 (e.g., ATTO 590 NHS-ester). This is a common method for attaching the fluorophore to primary amines (e.g., lysine residues) on a protein of interest.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer)
-
ATTO 590 NHS-ester
-
Amine-free buffer (e.g., PBS, MES, or HEPES at pH 8.2-8.5)[8]
-
1 M Sodium bicarbonate solution
-
Anhydrous Dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25)[8]
Procedure:
-
Buffer Exchange: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform buffer exchange into an appropriate amine-free buffer.[8]
-
pH Adjustment: Adjust the pH of the protein solution to 8.2-8.5 using 1 M sodium bicarbonate to ensure the primary amino groups are deprotonated and reactive.[8]
-
Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in DMF to a concentration of 10 mg/mL.[8]
-
Labeling Reaction: Add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein will need to be determined empirically but a starting point is a 5-10 fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking, protected from light.[8]
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[8]
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 594 nm to determine the protein concentration and the dye concentration, respectively. This allows for the calculation of the average number of dye molecules per protein.
-
Storage: Store the labeled protein under the same conditions as the unlabeled protein, typically in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
Protocol 2: Live-Cell Staining of Intracellular Structures
This protocol is adapted from studies demonstrating the use of ATTO dyes for live-cell imaging.[6][10]
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
ATTO 590 NHS-ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phenol red-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Dye Stock Solution: Prepare a 3 mM stock solution of ATTO 590 NHS-ester in DMSO. Store at -20°C.[6][10]
-
Working Solution: Dilute the stock solution in phenol red-free DMEM to the desired working concentration. A concentration of 1.5 µM has been shown to be effective for staining mitochondria-like structures in U2OS cells.[6][7][10]
-
Cell Incubation: Wash the cells three times with PBS. Incubate the cells with the dye working solution for 30 minutes. The incubation temperature can influence the staining pattern; incubation at 20°C has been shown to reduce non-specific dot-like signals compared to 37°C.[6]
-
Washing: After incubation, wash the cells three times with PBS to remove excess dye.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for ATTO 590 (Excitation: ~594 nm, Emission: ~622 nm).
Diagrams
Caption: Workflow for labeling proteins with ATTO 590 NHS-ester.
Caption: Workflow for live-cell staining with ATTO 590.
Caption: A generic G-protein coupled receptor signaling pathway.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. ATTO 590 | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. A Labeling Strategy for Living Specimens in Long-Term/Super-Resolution Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ATTO 590 Amine Labeling
Welcome to the technical support center for ATTO 590 amine-reactive dye labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency with ATTO 590 NHS ester is very low. What are the primary causes?
Low labeling efficiency is a frequent challenge and can often be attributed to several key factors related to the reaction conditions and reagent handling. The most common culprits are suboptimal pH, the presence of competing amines in the buffer, and the inactivation of the dye due to hydrolysis.
Troubleshooting Steps:
-
Verify Reaction Buffer pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[1][2]
-
Problem: If the pH is too low (below 7.2), the primary amines on your protein will be protonated (-NH₃⁺) and thus unreactive.[2][3]
-
Problem: If the pH is too high (above 9.0), the hydrolysis of the ATTO 590 NHS ester will accelerate, competing with the desired labeling reaction and rendering the dye inactive.[1][4]
-
Solution: Ensure your reaction buffer is within the optimal pH range of 8.0-9.0, with a pH of 8.3 often being a good compromise.[5][6] Use a calibrated pH meter to confirm the pH of your buffer immediately before use. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[2][7]
-
-
Check for Amine-Containing Buffers: The presence of extraneous primary amines is a major cause of poor labeling.
-
Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the ATTO 590 NHS ester, significantly reducing your labeling efficiency.[7]
-
Solution: If your protein is stored in an amine-containing buffer, you must perform a buffer exchange into an amine-free buffer (e.g., PBS) before starting the labeling reaction. This can be achieved through dialysis or by using a desalting column.[7]
-
-
Assess Dye Quality and Handling: ATTO 590 NHS ester is sensitive to moisture.
-
Problem: If the dye has been exposed to moisture, it will hydrolyze and become non-reactive.[8] This can happen if the vial is opened before it has equilibrated to room temperature, causing condensation.[9]
-
Solution: Always allow the dye vial to warm to room temperature before opening.[8] Prepare the dye solution immediately before use in an anhydrous, amine-free solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[9] Be aware that stock solutions of the dye are not stable for long periods.[6][8]
-
Q2: What is the recommended incubation time for ATTO 590 NHS ester labeling reactions?
Unlike many other NHS esters that react within an hour, ATTO 590 requires a longer incubation time for the reaction to reach completion.
Solution:
-
For labeling with ATTO 590 NHS ester, an incubation time of up to 18 hours at room temperature is recommended.[6][8] This extended time helps to ensure a higher degree of labeling. The reaction should be protected from light during incubation.[5]
Q3: My protein concentration is low. Can this affect the labeling efficiency?
Yes, protein concentration is a critical parameter for successful labeling.
Troubleshooting Steps:
-
Problem: Labeling efficiency can be significantly reduced at protein concentrations below 2 mg/mL.[7] The competing hydrolysis reaction of the NHS ester has a greater impact in more dilute protein solutions.[4]
-
Solution: For optimal results, aim for a protein concentration of at least 2 mg/mL.[5] Some protocols even suggest an optimal concentration of 10 mg/mL.[5] If your protein solution is too dilute, consider concentrating it using a spin concentrator before labeling.[5]
Q4: How do I determine the right amount of ATTO 590 NHS ester to use?
The optimal dye-to-protein molar ratio can vary between different proteins.
Troubleshooting Steps:
-
Problem: Using too little dye will result in a low degree of labeling (DOL). Conversely, an excessive amount of dye can lead to over-labeling, which may cause fluorescence quenching or loss of protein function.[10][11]
-
Solution: As a starting point, a twofold molar excess of the reactive dye to the protein is often recommended for antibodies. However, it is advisable to perform pilot experiments with varying dye-to-protein ratios to determine the optimal conditions for your specific protein.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful this compound labeling.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 8.0 - 9.0[6] | pH 8.3 is often optimal to balance amine reactivity and NHS ester hydrolysis.[1][5] |
| Protein Concentration | ≥ 2 mg/mL | Optimal concentrations can be as high as 10 mg/mL.[5] |
| Recommended Buffers | PBS, Sodium Bicarbonate, Borate, HEPES[4][7] | Must be free of primary amines.[7] |
| Incubation Time | Up to 18 hours at room temperature[6][8] | Protect the reaction from light.[5] |
| Dye Solvent | Anhydrous, amine-free DMSO or DMF[9] | Prepare fresh immediately before use.[6] |
| Target Degree of Labeling (DOL) | 2 - 10 (for antibodies)[12] | The optimal DOL should be determined experimentally for each application.[13] |
Experimental Protocols
Standard Protocol for Labeling a Protein with ATTO 590 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
ATTO 590 NHS ester
-
Anhydrous, amine-free DMSO or DMF[14]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[7]
-
Purification column (e.g., Sephadex G-25 gel filtration column)
Procedure:
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange via dialysis or a desalting column into a buffer like PBS at pH 7.4.
-
Adjust the protein concentration to a minimum of 2 mg/mL.
-
-
ATTO 590 NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Add the appropriate volume of the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to your protein solution to achieve the optimal labeling pH.
-
Add the calculated amount of the dissolved ATTO 590 NHS ester to the protein solution while gently stirring or vortexing.[15]
-
Incubate the reaction for up to 18 hours at room temperature, protected from light.[6][8]
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25).
-
Elute the column with an appropriate buffer (e.g., PBS, pH 7.4). The labeled protein will typically elute first.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for ATTO 590 (~593 nm, Aₘₐₓ).[9][10]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The correction factor (CF₂₈₀) for ATTO 590 is approximately 0.43.[9]
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ * CF₂₈₀)] / ε_protein
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Aₘₐₓ / ε_dye (ε for ATTO 590 is ~120,000 M⁻¹cm⁻¹)[9]
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration[10]
-
-
-
Storage:
-
Store the labeled protein under the same conditions as the unlabeled protein, protected from light. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Visualizations
Caption: Troubleshooting workflow for low ATTO 590 labeling efficiency.
Caption: Amine-reactive labeling of a protein with ATTO 590 NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
ATTO 590 amine photobleaching and how to minimize it
Welcome to the technical support center for ATTO 590 amine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing photobleaching during their fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
ATTO 590 is a fluorescent dye belonging to the rhodamine family, known for its high photostability and strong absorption.[1][2][3] The 'amine' derivative contains a primary amine group, allowing for covalent labeling of biomolecules. Its key spectral properties are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 593 nm | [4] |
| Emission Maximum (λem) | 622 nm | [4] |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 80% | [4] |
| Fluorescence Lifetime (τ) | 3.7 ns | [4] |
Q2: My this compound signal is photobleaching rapidly. What are the common causes?
Rapid photobleaching of this compound, despite its inherent photostability, is often caused by factors related to the imaging conditions and sample preparation.[5] The primary mechanism of photobleaching for many fluorophores, including rhodamines, involves the generation of reactive oxygen species (ROS) which chemically degrade the dye molecule.[6]
Key contributing factors include:
-
High Excitation Laser Power: Excessive laser power increases the rate of fluorophore excitation and subsequent generation of ROS.
-
Presence of Molecular Oxygen: Oxygen is a key ingredient in the photochemical reactions that lead to photobleaching.[6]
-
Suboptimal Imaging Buffer/Mounting Medium: The chemical environment of the fluorophore can significantly impact its photostability. The absence of protective agents can accelerate photobleaching.
-
Long Exposure Times: Prolonged illumination, even at moderate laser power, increases the total number of photons the fluorophore is exposed to, leading to a higher probability of photobleaching.
Q3: How can I minimize photobleaching of this compound in my experiments?
Minimizing photobleaching involves a multi-faceted approach combining optimization of imaging parameters and the use of protective chemical agents.
Strategies to Minimize Photobleaching:
| Strategy | Description |
| Reduce Excitation Power | Use the lowest laser power that provides an adequate signal-to-noise ratio. |
| Minimize Exposure Time | Keep illumination times as short as possible. For time-lapse imaging, use intermittent rather than continuous illumination. |
| Use Antifade Reagents | Incorporate oxygen scavengers and/or triplet state quenchers into your imaging buffer or mounting medium. |
| Choose an Appropriate Mounting Medium | For fixed samples, use a mounting medium with a high refractive index and antifade components. The choice of mounting medium can significantly impact imaging resolution and photostability.[7][8][9] |
| Optimize Imaging Protocols | For live-cell imaging, ensure the cells are healthy and the imaging medium is fresh. Phototoxicity can exacerbate photobleaching.[10] |
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid loss of fluorescence signal in fixed-cell imaging.
| Possible Cause | Troubleshooting Step |
| Inappropriate mounting medium. | Prepare or purchase a fresh antifade mounting medium. Ensure the pH is optimal (typically between 7.0 and 8.5) for both the fluorophore and the antifade agent. |
| High laser power. | Reduce the laser power to the minimum necessary for a clear signal. Use neutral density filters if available. |
| Prolonged exposure. | Minimize the time the sample is exposed to the excitation light. Plan your imaging session to be as efficient as possible. |
| Oxidized antifade reagent. | Some antifade reagents can oxidize over time and lose their effectiveness. Prepare fresh antifade solutions or use a fresh bottle of commercial mounting medium. |
Issue 2: Signal fades quickly during live-cell imaging.
| Possible Cause | Troubleshooting Step |
| Absence of antifade reagents in the imaging medium. | Supplement your live-cell imaging medium with an oxygen scavenger system and/or a triplet state quencher. |
| Phototoxicity affecting cell health. | Reduce laser power and exposure time to minimize stress on the cells. Ensure the imaging medium is fresh and provides the necessary nutrients. |
| High oxygen concentration. | Use an enzymatic oxygen scavenging system like glucose oxidase and catalase (GLOX) to reduce the local oxygen concentration. |
Issue 3: Inconsistent fluorescence intensity between samples.
| Possible Cause | Troubleshooting Step |
| Variability in mounting medium application. | Ensure a consistent volume of mounting medium is used for each sample and that the coverslip is properly sealed to prevent evaporation. |
| Differences in laser power or detector settings. | Use the exact same imaging parameters (laser power, detector gain, exposure time) for all samples that will be compared. |
| Sample-to-sample variation in labeling efficiency. | Quantify the degree of labeling (DOL) for each batch of conjugated biomolecules to ensure consistency. |
Experimental Protocols
Here are detailed methodologies for preparing and using common antifade reagents to minimize this compound photobleaching.
Protocol 1: Preparation of an Antifade Mounting Medium for Fixed Cells
This protocol describes the preparation of a glycerol-based mounting medium containing the antifade agent n-propyl gallate.
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), 10x stock solution
-
n-propyl gallate
-
Distilled water
-
50 mL conical tube
-
Stir plate and stir bar
Procedure:
-
Prepare a 10x PBS solution.
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10x PBS.
-
Add n-propyl gallate to a final concentration of 2% (w/v).
-
Stir the solution at room temperature until the n-propyl gallate is completely dissolved. This may take several hours.
-
Adjust the pH to 7.4 with NaOH or HCl if necessary.
-
Store the mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Using an Oxygen Scavenger System (GLOX) for Live-Cell Imaging
This protocol outlines the preparation and use of a glucose oxidase and catalase (GLOX) system to reduce oxygen-mediated photobleaching in live-cell imaging.
Materials:
-
Glucose Oxidase from Aspergillus niger
-
Catalase from bovine liver
-
D-glucose
-
Live-cell imaging buffer (e.g., phenol red-free DMEM or HBSS)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Glucose Oxidase: Dissolve glucose oxidase in imaging buffer to a final concentration of 20 mg/mL.
-
Catalase: Dissolve catalase in imaging buffer to a final concentration of 10 mg/mL.
-
Glucose: Prepare a 20% (w/v) solution of D-glucose in imaging buffer and sterile filter.
-
-
Prepare GLOX Imaging Buffer (prepare fresh before each experiment):
-
To your live-cell imaging buffer, add the stock solutions to the following final concentrations:
-
Glucose Oxidase: 100 µg/mL
-
Catalase: 50 µg/mL
-
D-glucose: 0.5% (w/v)
-
-
-
Imaging:
-
Replace the cell culture medium with the freshly prepared GLOX imaging buffer just before starting your imaging session.
-
Proceed with your imaging experiment, keeping the sample protected from light as much as possible when not acquiring images.
-
Protocol 3: Using Trolox to Reduce Photobleaching in Live-Cell Imaging
Trolox is a water-soluble analog of Vitamin E that acts as an efficient antioxidant to reduce photobleaching.[11]
Materials:
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Live-cell imaging buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare Trolox Stock Solution:
-
Dissolve Trolox in your live-cell imaging buffer to a final concentration of 20 mM. This stock solution can be stored at -20°C for several weeks.
-
-
Prepare Trolox Imaging Buffer (prepare fresh before each experiment):
-
Dilute the Trolox stock solution into your live-cell imaging buffer to a final working concentration of 500 µM to 2 mM. The optimal concentration may need to be determined empirically for your specific cell type and imaging conditions.
-
-
Imaging:
-
Replace the cell culture medium with the Trolox imaging buffer shortly before you begin imaging.
-
Image your cells as planned, minimizing light exposure where possible.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to minimizing this compound photobleaching.
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Caption: General experimental workflows for minimizing photobleaching.
Caption: A logical troubleshooting workflow for addressing rapid photobleaching.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]
- 3. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. biocompare.com [biocompare.com]
- 7. Impact of immersion oils and mounting media on the confocal imaging of dendritic spines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ompj.org [ompj.org]
- 9. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 10. Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
ATTO 590 Amine Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the technical support center for ATTO 590 amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key spectral properties of ATTO 590?
ATTO 590 is a fluorescent label belonging to the rhodamine dye family, known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3] Its key characteristics make it highly suitable for single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][3] The dye is moderately hydrophilic.[3]
Q2: What is the optimal pH for labeling proteins with ATTO 590 NHS-ester?
The optimal pH range for coupling ATTO 590 NHS-ester to primary amines on proteins is between 8.0 and 9.0, with pH 8.3 being ideal.[4][5] In this pH range, the primary amino groups (e.g., the ε-amino groups of lysine residues) are largely unprotonated and therefore highly reactive with the NHS-ester.[5] It is crucial to use amine-free buffers such as PBS, MES, or HEPES for the labeling reaction.[4]
Q3: How can I remove unconjugated ATTO 590 dye after the labeling reaction?
Separation of the labeled conjugate from free dye is essential to reduce background fluorescence. This can be achieved through methods such as gel filtration chromatography (e.g., Sephadex G-25) or dialysis. For smaller sample volumes, spin concentrators can be effective.[4] The purity of the conjugate can be verified by SDS-PAGE; a fluorescent scan of the gel should reveal only one band corresponding to the labeled protein.[4]
Q4: What is the recommended Degree of Labeling (DOL) for antibodies?
For most applications involving antibodies, an optimal DOL is crucial for balancing signal intensity and maintaining protein function. While the ideal DOL can be protein-specific, a general guideline is to aim for a range that provides sufficient signal without causing quenching or altering the protein's biological activity. It is often recommended to perform trial labelings at different molar ratios of dye to protein to determine the optimal DOL for your specific application.[6]
Q5: How should I store my ATTO 590-labeled conjugate?
For long-term storage, it is recommended to divide the conjugate solution into small aliquots and store them at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.[4][5] For short-term storage at 4°C, sodium azide (at a final concentration of 2 mM) can be added as a preservative, though it may need to be removed before use in live-cell applications.[5] Labeled conjugates should be protected from light.[5]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background fluorescence can significantly decrease the signal-to-noise ratio. Here are common causes and solutions:
-
Incomplete Removal of Free Dye:
-
Solution: Ensure thorough purification of the conjugate after labeling. Use size-exclusion chromatography or extensive dialysis. Verify purity with SDS-PAGE and a fluorescence scan.[4]
-
-
Non-specific Binding:
-
Solution: Incorporate blocking steps in your protocol. Use appropriate blocking agents like Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody. Increase the number and duration of washing steps after incubation with the labeled antibody.
-
-
Autofluorescence:
-
Solution: Samples, solvents, and even glass slides can contribute to autofluorescence. Using a longer excitation wavelength can help reduce this issue.[7] ATTO 590, with its excitation maximum around 593 nm, is beneficial in this regard.[1][2][3] Consider using spectral unmixing if your imaging system supports it.
-
Issue 2: Weak or No Signal
A weak or absent signal can be due to several factors related to the labeling process or experimental setup:
-
Inefficient Labeling:
-
Cause: Incorrect pH of the labeling buffer, presence of primary amines (e.g., Tris or glycine) in the protein solution, or low protein concentration.[4]
-
Solution: Ensure the labeling buffer is at pH 8.2-8.5.[4] Dialyze the protein against an amine-free buffer like PBS before labeling.[4] The protein concentration should ideally be at least 2 mg/mL.[4]
-
-
Photobleaching:
-
Cause: Excessive exposure to excitation light.
-
Solution: ATTO 590 has high photostability.[1][2][3] However, to further minimize photobleaching, reduce the intensity and duration of light exposure. Use an anti-fade mounting medium. Acquire images using shorter exposure times or by averaging multiple short-exposure frames.
-
-
Suboptimal Imaging Settings:
Data Presentation
| Property | Value | Reference |
| Excitation Maximum (λabs) | 593 nm | [1][2][3] |
| Emission Maximum (λfl) | 622 nm | [1][2][3] |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 | [1][2][3] |
| Fluorescence Quantum Yield (ηfl) | 80% | [1][2][3] |
| Fluorescence Lifetime (τfl) | 3.7 ns | [1][2] |
| Correction Factor (CF260) | 0.39 | [1][3] |
| Correction Factor (CF280) | 0.43 | [1][3] |
Experimental Protocols
General Protocol for Labeling Proteins with ATTO 590 NHS-Ester
This protocol is a general guideline and may require optimization for your specific protein.
Materials:
-
Protein to be labeled (at least 2 mg/mL in amine-free buffer like PBS)
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Labeling Buffer: 100 mM sodium bicarbonate, pH 8.3[4]
-
Purification column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous DMSO or DMF to a concentration of 10 mM. Protect the solution from moisture.[2]
-
-
Labeling Reaction:
-
While gently stirring, add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized; a starting point could be a 10- to 20-fold molar excess of dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the colored fractions corresponding to the labeled protein.
-
-
Determine Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of ATTO 590 (~593 nm, Amax).
-
Calculate the concentration of the protein using the following formula, which corrects for the dye's absorbance at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
-
Where CF280 is the correction factor (0.43 for ATTO 590) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of ATTO 590 (120,000 M-1cm-1).
-
-
Calculate the DOL:
-
DOL = Dye Concentration / Protein Concentration
-
-
Visualizations
References
- 1. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 5. spectra.arizona.edu [spectra.arizona.edu]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
ATTO 590 NHS-Ester Technical Support Center
Welcome to the technical support center for ATTO 590 NHS-ester. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during bioconjugation experiments, with a specific focus on the hydrolysis of ATTO 590 NHS-ester.
Frequently Asked Questions (FAQs)
Q1: What is ATTO 590 NHS-ester and what is its primary application?
A1: ATTO 590 NHS-ester is a fluorescent labeling reagent that belongs to the rhodamine class of dyes.[1][2] It is designed for covalently attaching the ATTO 590 fluorophore to biomolecules, such as proteins, antibodies, and oligonucleotides.[3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH₂) found on molecules like the amino acid lysine to form a stable amide bond.[5][6] This labeling allows for the visualization and tracking of the biomolecule in various applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1]
Q2: What is NHS-ester hydrolysis and why is it a concern?
A2: NHS-ester hydrolysis is a chemical reaction where the NHS-ester group reacts with water, converting it into a non-reactive carboxylic acid.[7] This is a significant side reaction that competes with the desired conjugation reaction with the primary amine on the target biomolecule.[5][8] If the ATTO 590 NHS-ester is hydrolyzed, it can no longer label the target molecule, leading to reduced conjugation efficiency and lower signal in downstream applications.[7]
Q3: What are the optimal storage and handling conditions for ATTO 590 NHS-ester to prevent premature hydrolysis?
A3: To minimize hydrolysis, ATTO 590 NHS-ester should be stored at -20°C, protected from light and moisture.[3][9] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation.[3][10] It is highly recommended to prepare stock solutions of the NHS-ester in an anhydrous, amine-free solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][9] Aqueous solutions of NHS-esters are not stable and should be used right away.[11]
Troubleshooting Guide: Low Labeling Efficiency
Low or no fluorescence signal after a conjugation reaction is a common issue, often attributable to the hydrolysis of the ATTO 590 NHS-ester. This guide provides potential causes and solutions to improve your labeling efficiency.
| Problem | Possible Cause | Recommended Solution |
| Low/No Conjugation | Hydrolyzed ATTO 590 NHS-Ester: The reactive ester has been inactivated by moisture.[10] | - Always allow the vial to warm to room temperature before opening.[3] - Use fresh, high-quality anhydrous DMSO or DMF to dissolve the NHS-ester immediately before the reaction.[4][9] - For critical applications, consider using a fresh vial of the dye. |
| Suboptimal Reaction pH: The pH of the reaction buffer is too low (amines are protonated and non-reactive) or too high (hydrolysis is excessively rapid).[11][12] | - The optimal pH range for NHS-ester coupling is 8.0-9.0, with a pH of 8.3 being a good compromise to balance amine reactivity and hydrolysis.[8][9] - Use non-amine containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffer.[5][11] | |
| Presence of Primary Amines in the Buffer: Buffers like Tris or glycine contain primary amines that compete with the target molecule for the NHS-ester.[5][13] | - If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable amine-free buffer (e.g., PBS) before starting the conjugation.[4] | |
| Insufficient Incubation Time: ATTO 590 NHS-ester may require a longer reaction time compared to other NHS-esters for complete reaction.[9][10] | - An incubation time of up to 18 hours at room temperature is recommended for ATTO 590 NHS-ester.[9][10] | |
| Low Protein Concentration: Dilute protein solutions can favor the competing hydrolysis reaction.[5] | - It is recommended to use a protein concentration of at least 2 mg/mL for efficient labeling.[4][13] |
Quantitative Data Summary
The stability of the NHS-ester is highly dependent on the pH and temperature of the reaction environment. The rate of hydrolysis increases significantly with a rise in pH.
Table 1: Half-life of NHS-Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[5][14] |
| 8.6 | 4 | 10 minutes[5][14] |
| 8.0 | Room Temperature | 210 minutes[15] |
| 8.5 | Room Temperature | 180 minutes[15] |
| 9.0 | Room Temperature | 125 minutes[15] |
Experimental Protocols
Protocol 1: General Protein Labeling with ATTO 590 NHS-Ester
This protocol provides a general guideline for conjugating ATTO 590 NHS-ester to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25) for purification[9]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Dye Stock Solution:
-
Allow the vial of ATTO 590 NHS-ester to equilibrate to room temperature.
-
Dissolve the required amount of ATTO 590 NHS-ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 1 mg in 50-200 µL).[9] This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Purification:
-
Storage:
-
Store the purified conjugate under the same conditions as the unlabeled protein. For long-term storage, it is recommended to add a preservative like sodium azide (if compatible with the application), aliquot the conjugate, and store at -20°C or -80°C.[4]
-
Visualizations
Caption: Experimental workflow for protein labeling with ATTO 590 NHS-ester.
References
- 1. ATTO 590 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. spectra.arizona.edu [spectra.arizona.edu]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
removing unconjugated ATTO 590 amine from a sample
Welcome to the Technical Support Center for Post-Labeling Purification. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers in removing unconjugated ATTO 590 amine from their samples effectively.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?
A1: Removing excess, unconjugated this compound is critical for several reasons. Firstly, its presence can lead to inaccurate quantification of labeling efficiency, such as the degree of labeling (DOL), because the free dye will contribute to absorbance measurements. Secondly, unbound dye can cause high background fluorescence and non-specific signals in downstream applications like immunoassays, flow cytometry, and fluorescence microscopy, potentially leading to false-positive results.[1] Finally, for consistent and reproducible experimental outcomes, a purified conjugate is essential.[2]
Q2: What are the primary methods for separating my labeled protein from free this compound?
A2: The most common and effective methods rely on the size difference between the labeled protein (large) and the free dye molecule (small). These techniques include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Widely considered the most reliable method for this purpose.[3][4][5]
-
Dialysis: A straightforward method, though it can be slow and may not be suitable for all dyes.[2][6][7]
-
Ultrafiltration/Spin Columns: A rapid method that uses membranes with a specific molecular weight cut-off (MWCO).[8][9]
-
Precipitation: Techniques like ammonium sulfate precipitation can be used, but are generally less specific and often serve as an initial purification step.[10]
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on factors like your sample volume, the desired final concentration, the required purity, and the equipment available. Size exclusion chromatography (SEC) offers high resolution and is excellent for achieving high purity.[11] Spin columns are fast and convenient for small sample volumes. Dialysis is simple and does not require specialized chromatography equipment but can result in sample dilution.[9] The flowchart below can help guide your decision.
Troubleshooting Guide
This section addresses common problems encountered during the removal of unconjugated this compound.
Problem 1: Free dye is still present in the sample after purification.
| Potential Cause | Recommended Solution |
| Incomplete Separation (SEC) | The column may be too short for effective separation. For hydrophilic dyes like ATTO 590, a longer column (e.g., 30 cm) is preferable.[3][4] Ensure the column is properly equilibrated with your buffer before loading the sample. |
| Overloaded Column/Membrane | The capacity of the purification column or spin filter has been exceeded. Reduce the amount of sample loaded or use a larger column/filter. High concentrations of free dye can block the column or membrane.[6] |
| Incorrect MWCO (Spin Column) | The molecular weight cut-off of the spin filter membrane is too high, allowing the labeled protein to pass through, or too close to the protein's MW, resulting in poor recovery. Select a MWCO that is significantly smaller than your protein of interest (e.g., 3-10 times smaller). |
| Inefficient Dialysis | The dialysis time may be too short, or the buffer volume is insufficient. Dialyze against a much larger volume of buffer (e.g., 1000x the sample volume) and perform at least 3-4 buffer changes over 24-48 hours.[12] Note that some rhodamine dyes are not highly soluble in aqueous buffers, which can make dialysis less effective.[13] |
| Suboptimal Labeling Reaction | An excessive molar excess of dye was used in the labeling reaction, leading to a large amount of free dye that is difficult to remove. Optimize the dye-to-protein ratio in your labeling protocol to minimize excess dye from the start.[14] |
Problem 2: Low recovery of the labeled protein conjugate.
| Potential Cause | Recommended Solution |
| Protein Aggregation | Over-labeling can sometimes lead to protein precipitation or aggregation. Centrifuge the sample before purification to remove any large aggregates.[7] Consider reducing the molar excess of the dye in the labeling reaction. |
| Nonspecific Binding | The protein may be binding to the chromatography resin or the filter membrane.[9] Ensure the buffer conditions (pH, salt concentration) are optimal for your protein's stability and solubility. For spin columns, check the manufacturer's instructions for compatibility with your protein. |
| Sample Loss During Transfers | Multiple transfer steps can lead to significant sample loss, especially with small volumes. Minimize the number of transfers and use low-protein-binding tubes. |
| Protein Instability | The purification process (e.g., buffer conditions, temperature) may be causing the protein to denature or degrade. Perform purification steps at 4°C and use buffers that are known to maintain your protein's stability.[12] |
Method Comparison
The table below summarizes the key characteristics of the most common purification methods.
| Method | Principle | Advantages | Disadvantages | Typical Purity |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size.[15] | High resolution and purity; gentle on proteins; can be used for buffer exchange.[11] | Can dilute the sample; requires a chromatography system; column packing is crucial.[11] | Very High |
| Ultrafiltration / Spin Columns | Uses a semi-permeable membrane with a specific MWCO to retain the larger conjugate while smaller free dye passes through. | Fast and simple; ideal for small volumes; concentrates the sample.[9] | Risk of membrane clogging; potential for nonspecific protein binding; may not be as efficient as SEC for complete dye removal.[9] | Good to High |
| Dialysis | Diffusion of small molecules (free dye) across a semi-permeable membrane into a large volume of buffer.[2] | Simple setup; requires no specialized equipment; gentle on proteins. | Very slow (24-48 hours); results in significant sample dilution; may be inefficient for some dyes.[9][13] | Moderate to Good |
| Ammonium Sulfate Precipitation | Exploits differences in protein solubility at high salt concentrations to precipitate the antibody-dye conjugate.[10] | Simple and cost-effective; can concentrate the sample.[10][16] | Low specificity; may co-precipitate other proteins; often requires a subsequent purification step like SEC.[10] | Low to Moderate |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Gel Filtration)
This protocol is adapted for purifying a protein-ATTO 590 conjugate using a Sephadex G-25 column, a commonly recommended resin for this purpose.[3][4][6]
Materials:
-
Sephadex G-25 resin (or equivalent)
-
Chromatography column (10-30 cm length, 1-2 cm diameter)
-
Elution buffer (e.g., PBS, pH 7.4)
-
Labeled protein sample
-
Fraction collection tubes
Procedure:
-
Prepare the Column: Swell the Sephadex G-25 resin in the elution buffer according to the manufacturer's instructions. Pour the slurry into the chromatography column, allowing it to settle into a packed bed. Avoid introducing air bubbles.
-
Equilibrate the Column: Wash the packed column with at least 2-3 column volumes of elution buffer to ensure it is fully equilibrated. The baseline of the UV detector (if used) should be stable.
-
Load the Sample: Carefully apply the sample containing the ATTO 590 conjugate and free dye to the top of the column. For optimal resolution, the sample volume should be small relative to the column volume (typically 1-5%).
-
Elute the Sample: Begin the elution with the buffer at a consistent flow rate. The larger protein-dye conjugate will travel faster through the column and elute first.[17] The smaller, unbound ATTO 590 molecules will enter the pores of the resin beads, taking a longer path, and will elute later.[18]
-
Collect Fractions: Collect the eluate in separate fractions. The protein-conjugate will typically appear as the first colored band to exit the column. The free dye will be in a second, slower-moving colored band.[4]
-
Analyze Fractions: Measure the absorbance of the collected fractions at 280 nm (for protein) and ~594 nm (for ATTO 590) to identify the fractions containing the purified conjugate. Pool the desired fractions.
-
Verify Purity: To confirm the removal of free dye, you can run an SDS-PAGE analysis. The purified conjugate should show a fluorescent band at the molecular weight of the protein, while any remaining free dye would run at the dye front.[6]
Protocol 2: Purification using Dialysis
This protocol is suitable when a chromatography system is unavailable and sample dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 12-14 kDa for IgG antibodies)[12]
-
Dialysis buffer (e.g., PBS, pH 7.4), cooled to 4°C
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
-
Labeled protein sample
Procedure:
-
Prepare Dialysis Tubing: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions (this often involves boiling in bicarbonate or EDTA solution to remove preservatives).
-
Load Sample: Transfer the protein-dye mixture into the prepared dialysis tubing/cassette, ensuring no air bubbles are trapped inside. Securely close both ends with clips.
-
Perform Dialysis: Submerge the sealed tubing in a large beaker containing at least 1000 times the sample volume of cold dialysis buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C.[12] The cold temperature is important as preservatives are no longer present to protect the antibody.[12]
-
Change Buffer: Allow dialysis to proceed for at least 4-6 hours. For efficient removal of the free dye, perform at least 3-4 buffer changes. A common schedule is to change the buffer after 4 hours, then 8 hours, and then leave it overnight for the final exchange.
-
Recover Sample: After the final buffer exchange, carefully remove the tubing from the buffer, wipe the outside, and transfer the purified (but likely diluted) conjugate to a clean tube.
-
Concentrate Sample (Optional): If necessary, the purified conjugate can be concentrated using a centrifugal spin concentrator with an appropriate MWCO.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. spectra.arizona.edu [spectra.arizona.edu]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Atto 590 Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Physico-chemical Separation of Antibodies [covalab.com]
- 11. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 12. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 13. researchgate.net [researchgate.net]
- 14. jenabioscience.com [jenabioscience.com]
- 15. goldbio.com [goldbio.com]
- 16. Antibody purification – 3 methods explained | evitria [evitria.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
ATTO 590 Amine Labeling Technical Support Center
Welcome to the technical support center for ATTO 590 amine labeling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting advice for common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with ATTO 590 NHS-ester?
The optimal pH for amine labeling reactions using ATTO 590 N-hydroxysuccinimidyl (NHS) ester is between 8.0 and 9.0.[1][2] A pH of 8.3 is often recommended as the ideal compromise to achieve efficient labeling.[1][2][3][4][5]
Q2: Why is pH so critical for the this compound labeling reaction?
The pH of the reaction buffer is a critical parameter because it directly influences two competing chemical reactions: the reactivity of the target amine groups and the stability of the ATTO 590 NHS-ester.[1][2][6][7][8]
-
Amine Group Reactivity: The reactive species in this labeling reaction is the deprotonated primary amine (-NH2), which acts as a nucleophile.[6] At a pH below their pKa (typically around 10.5 for the lysine side chain), primary amines are predominantly in their protonated form (-NH3+), which is not nucleophilic and therefore unreactive with the NHS-ester.[6] Increasing the pH deprotonates the amine groups, making them available for reaction.
-
NHS-Ester Hydrolysis: The NHS-ester of ATTO 590 is susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the dye inactive.[3][6][9] The rate of this hydrolysis reaction increases significantly with increasing pH.[3][9]
Therefore, the optimal pH range of 8.0-9.0 is a balance that maximizes the concentration of reactive deprotonated amines while minimizing the rate of NHS-ester hydrolysis.[1][2]
Q3: What type of buffer should I use for the labeling reaction?
It is crucial to use an amine-free buffer for the labeling reaction.[3][5] Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the ATTO 590 NHS-ester, leading to significantly lower labeling efficiency.[3][5]
Recommended amine-free buffers include:
If your protein is in a buffer containing primary amines, you must perform a buffer exchange (e.g., dialysis or using a desalting column) before initiating the labeling reaction.[2]
Q4: What will happen if the pH of my reaction is too low?
If the pH is too low (e.g., below 7.5), a significant portion of the primary amines on your protein will be protonated (-NH3+).[6][7] This will drastically reduce their reactivity towards the ATTO 590 NHS-ester, resulting in a very low degree of labeling (DOL).
Q5: What are the consequences of having a pH that is too high?
If the pH is too high (e.g., above 9.0), the hydrolysis of the ATTO 590 NHS-ester will be accelerated.[6][7] This will lead to a significant amount of the dye becoming inactivated before it has a chance to react with your protein, which will also result in a low degree of labeling.[3] The half-life of NHS-esters can decrease to as little as 10 minutes at a pH of 8.6.[9]
Troubleshooting Guide
This troubleshooting guide addresses common issues related to the effect of pH on the this compound labeling reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Incorrect buffer pH: The pH of the reaction buffer is outside the optimal 8.0-9.0 range.[1][2] | - Carefully check the pH of your protein solution and labeling buffer. - Adjust the pH to 8.3 using an appropriate amine-free buffer like 0.1 M sodium bicarbonate.[4] |
| Presence of amine-containing buffers: Buffers such as Tris or glycine are competing with the target protein for the dye.[3][5] | - Perform a buffer exchange into an amine-free buffer (e.g., PBS, HEPES, or sodium bicarbonate) before starting the labeling reaction.[3] | |
| Hydrolyzed/Inactive Dye: The ATTO 590 NHS-ester has been prematurely hydrolyzed due to high pH or moisture contamination.[3][9] | - Prepare the dye solution immediately before use in anhydrous DMSO or DMF.[8] - Ensure the reaction pH does not exceed 9.0. | |
| High Degree of Labeling (DOL) / Protein Precipitation | Highly reactive protein at optimal pH: The protein may have a large number of surface-exposed and highly accessible lysines.[3] | - If overlabeling is an issue at pH 8.3, consider slightly lowering the pH towards 8.0. - Alternatively, reduce the molar ratio of dye to protein or decrease the reaction time.[3] |
| Inconsistent Labeling Results | Fluctuations in pH: The buffering capacity of the reaction mixture is insufficient to maintain a stable pH throughout the reaction. | - Use a buffer with sufficient concentration (e.g., 0.1 M sodium bicarbonate) to maintain a stable pH.[7] - For large-scale reactions, monitor the pH during the reaction as the hydrolysis of the NHS-ester can lead to a decrease in pH.[4] |
Data Presentation
The efficiency of the this compound labeling reaction is a balance between the deprotonation of the target amine and the hydrolysis of the NHS-ester. The following table summarizes the effect of pH on these two competing factors.
| pH Range | Effect on Amine Group (-NH2) | Effect on ATTO 590 NHS-Ester | Overall Labeling Efficiency |
| < 7.5 | Mostly protonated (-NH3+), low reactivity.[6] | Stable, low rate of hydrolysis.[9] | Very Low |
| 8.0 - 9.0 | Sufficiently deprotonated and nucleophilic for reaction.[1][2] | Moderate rate of hydrolysis.[9] | Optimal |
| > 9.0 | Highly deprotonated and reactive. | Rapid hydrolysis, leading to inactive dye.[6][7] | Low |
Experimental Protocols
General Protocol for this compound Labeling
This protocol provides a general guideline for labeling a protein with ATTO 590 NHS-ester. Optimization may be required for specific proteins and applications.
1. Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate) at a concentration of 2-10 mg/mL.[3]
-
Ensure the pH of the protein solution is adjusted to 8.3.[2][3] If the protein is in a different buffer, perform a buffer exchange.
2. Preparation of ATTO 590 NHS-Ester Stock Solution:
-
Immediately before use, dissolve the ATTO 590 NHS-ester in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[8] Vortex to ensure the dye is fully dissolved.
3. Labeling Reaction:
-
Calculate the required volume of the ATTO 590 NHS-ester solution to achieve the desired molar ratio of dye to protein. A molar excess of 5-15 fold of dye over protein is a common starting point.
-
While gently stirring the protein solution, add the dye solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For some proteins, an incubation time of up to 18 hours may be necessary.[2]
4. Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25).
-
The first colored band to elute is typically the labeled protein.
5. Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and 594 nm (A594).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm. The correction factor (CF280) for ATTO 590 is approximately 0.43.[8]
-
The DOL is the molar ratio of the dye to the protein.
Visualizations
Caption: Workflow for this compound Labeling.
Caption: Troubleshooting pH Issues in ATTO 590 Labeling.
References
- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Cellco [cellco.com.br]
- 4. interchim.fr [interchim.fr]
- 5. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. jenabioscience.com [jenabioscience.com]
ATTO 590 amine storage and stability considerations
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability of ATTO 590 amine. It also includes troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound should be stored at -20°C, protected from light and moisture.[1][2] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent moisture condensation, which can degrade the product.[1] When stored correctly, the solid product is stable for at least three years.[1][2]
Q2: What is the recommended way to prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a polar, anhydrous solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[1][2] Stock solutions should be stored at -20°C and protected from light.[2] Be aware that the stability of the dye in solution may be significantly lower than in its solid form, depending on the solvent quality.[2] For labeling reactions involving NHS esters, solutions should be prepared immediately before use.[3]
Q3: My ATTO 590 solution appears colorless. What could be the reason?
ATTO 590, being a rhodamine dye, can form a colorless spirolactone structure, particularly in the deprotonated state.[4] This equilibrium is influenced by the solvent, pH, and temperature.[4] In some polar aprotic solvents like acetone, the solution may appear virtually colorless.[4] The presence of basic or nucleophilic impurities in solvents like DMSO can also promote the formation of the colorless spirolactone.[4]
Q4: What are the key considerations for using this compound in coupling reactions with NHS esters?
For successful coupling of this compound to NHS esters, the reaction pH is critical. The amino group of this compound needs to be in its unprotonated, free base (-NH2) form to be reactive.[2] Therefore, coupling reactions should be carried out at a pH of 8.5 or higher.[2] It is also essential to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the this compound for the NHS ester.[3][5]
Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal After Labeling
If you observe a weak or absent fluorescent signal from your ATTO 590-labeled conjugate, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degraded Dye | Ensure that the solid this compound was stored correctly at -20°C and protected from light and moisture.[1][2] Always allow the vial to warm to room temperature before opening.[1] |
| Incorrect Reaction pH | Verify that the pH of your reaction buffer is between 8.2 and 8.5 for optimal labeling with NHS esters.[5] Below this range, the amine group may be protonated and unreactive.[5] |
| Presence of Competing Amines | Ensure your reaction buffer is free of extraneous primary amines (e.g., Tris, glycine).[3][5] If necessary, dialyze your protein or other molecules against an amine-free buffer like PBS before labeling.[3] |
| Hydrolyzed NHS Ester | If you are reacting this compound with an NHS ester, ensure the NHS ester has not been hydrolyzed by moisture. Use anhydrous solvents for dissolving the NHS ester.[6] |
| Photobleaching | Minimize exposure of the dye and labeled conjugate to light during the experiment and storage.[7] |
Issue 2: Inconsistent or Non-Reproducible Labeling Efficiency
Variability in labeling efficiency can be frustrating. The following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for inconsistent labeling efficiency.
Data and Protocols
Storage and Stability Summary
| Form | Storage Condition | Recommended Solvent | Shelf Life |
| Solid | -20°C, desiccated, protected from light[1][2] | N/A | At least 3 years[1][2] |
| Stock Solution | -20°C, protected from light[2] | Anhydrous DMF or DMSO[1][2] | Dependent on solvent quality; may be significantly reduced compared to solid form[2] |
| Conjugate | Store like the unlabeled protein; -20°C or -80°C for long-term storage in aliquots[3][5] | Dependent on the labeled molecule | Several months at 4°C with a preservative; longer when frozen[3] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Caption: Workflow for preparing an this compound stock solution.
Methodology:
-
Equilibration: Before opening, allow the vial of solid this compound to warm to room temperature for at least 20 minutes to prevent moisture condensation.[1]
-
Solvent Addition: Using a calibrated pipette, add 200-500 µL of anhydrous, amine-free dimethylformamide (DMF) or dimethylsulfoxide (DMSO) to 1 mg of the dye.[2]
-
Dissolution: Vortex the vial until the dye is completely dissolved.
-
Storage: Store the resulting stock solution in a tightly sealed vial at -20°C, protected from light.[2] For best results, use the solution as soon as possible after preparation.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. leica-microsystems.com [leica-microsystems.com]
- 5. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
ATTO 590 Amine Technical Support Center: Troubleshooting Background Fluorescence
Welcome to the technical support center for ATTO 590 amine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key spectral properties?
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2] It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] this compound is a derivative of this dye containing a primary amine, which allows for its conjugation to molecules with activated carboxy groups.
Key Spectral Properties of ATTO 590:
| Property | Value |
| Excitation Maximum (λex) | 593 nm |
| Emission Maximum (λem) | 622 nm |
| Molar Extinction Coefficient (εmax) | 1.2 x 10^5 M-1 cm-1 |
| Fluorescence Quantum Yield (ηfl) | 80% |
Q2: What are the most common causes of high background fluorescence when using antibodies conjugated with ATTO 590?
High background fluorescence can stem from several factors, often related to the antibody conjugate itself or the staining protocol. The most common causes include:
-
High Antibody Concentration: Using too much of the ATTO 590-conjugated antibody can lead to non-specific binding.[3]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the sample.[4]
-
Presence of Unconjugated Dye: Free, unconjugated this compound in the antibody solution can bind non-specifically to the sample.
-
Antibody Aggregates: Over-labeling of the antibody with ATTO 590 can cause aggregation, leading to fluorescent speckles and high background.[5]
-
Autofluorescence: Natural fluorescence from the biological sample itself.[6]
-
Inadequate Washing: Insufficient washing steps can leave behind unbound or loosely bound antibodies.[7]
-
Hydrophobic Interactions: ATTO 590, like other rhodamine dyes, can exhibit hydrophobic interactions, leading to non-specific binding.
Q3: Can the degree of labeling (DOL) of my antibody with ATTO 590 affect background fluorescence?
Yes, the degree of labeling (DOL), which is the average number of dye molecules per antibody, is a critical factor.[5]
-
Over-labeling (High DOL): Can lead to antibody aggregation and precipitation, which significantly increases background fluorescence. It can also potentially decrease the antibody's binding affinity.[5][8]
-
Under-labeling (Low DOL): Results in a weak signal, which might lead to increased exposure times during imaging, thereby amplifying any existing background.
For most applications, a DOL of 2-4 is often recommended, but the optimal DOL can vary depending on the antibody and application.[9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving the root cause of high background fluorescence.
Guide 1: Issues with the ATTO 590-Conjugated Antibody
High background may originate from the fluorescently labeled antibody itself.
dot
Caption: Workflow for troubleshooting antibody-related background.
Problem: Presence of Unconjugated (Free) Dye
-
Symptom: Diffuse, high background fluorescence across the entire sample.
-
Solution: Purify the antibody conjugate using size exclusion chromatography (e.g., Sephadex G-25) to remove any remaining free this compound.[10]
Problem: Antibody Aggregation
-
Symptom: Bright, punctate fluorescent speckles in the background.
-
Solution:
-
Centrifuge the antibody conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use and carefully collect the supernatant.
-
Consider filtering the antibody solution through a 0.22 µm filter.
-
If aggregation persists, it may be due to over-labeling. The conjugation reaction should be optimized.[5]
-
Problem: High Degree of Labeling (DOL)
-
Symptom: High background and potential for non-specific binding or aggregation.
-
Solution: Optimize the antibody conjugation protocol by reducing the molar ratio of this compound to the antibody during the labeling reaction. A general guideline is to aim for a DOL of approximately one dye molecule per 200 amino acids.[5]
Guide 2: Issues with the Staining Protocol
If the antibody conjugate is not the issue, the staining protocol should be optimized.
dot
Caption: Workflow for troubleshooting staining protocol-related background.
Problem: Insufficient Blocking
-
Symptom: High background on the tissue or cells, but not necessarily on the slide itself.
-
Solution:
-
Increase the blocking time (e.g., to 1-2 hours at room temperature).
-
Increase the concentration of the blocking agent (e.g., 5-10% normal serum).
-
Use a blocking serum from the same species as the secondary antibody (if one is used) or from a species unrelated to the primary antibody.
-
Consider adding a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer.
-
Problem: Antibody Concentration Too High
-
Symptom: Strong specific signal but also high background.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio. Start with the manufacturer's recommended concentration and test a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:400).
Problem: Inadequate Washing
-
Symptom: Diffuse background that may be reduced with additional washes.
-
Solution:
-
Increase the number of wash steps (e.g., from 3 to 5).
-
Increase the duration of each wash (e.g., from 5 to 10 minutes).
-
Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to help remove non-specifically bound antibodies.
-
Problem: Autofluorescence
-
Symptom: Fluorescence is observed in unstained control samples. This is more common in certain tissues (e.g., those containing red blood cells or lipofuscin).
-
Solution:
-
Treat samples with a quenching agent such as Sudan Black B or sodium borohydride.
-
Perform spectral unmixing if using a confocal microscope with a spectral detector.
-
Since ATTO 590 has a relatively long emission wavelength, it can help to reduce background from some sources of autofluorescence which are more prominent at shorter wavelengths.
-
Experimental Protocols
Protocol 1: Optimizing Antibody Concentration
This protocol helps determine the optimal dilution for your ATTO 590-conjugated antibody to maximize the signal-to-noise ratio.
-
Prepare a dilution series of your ATTO 590-conjugated antibody in your antibody dilution buffer (e.g., blocking buffer). A suggested starting range is 1:50, 1:100, 1:200, 1:500, and 1:1000.
-
Prepare multiple identical samples (e.g., slides with tissue sections or wells with cultured cells).
-
Process all samples identically for fixation, permeabilization, and blocking.
-
Incubate each sample with a different antibody dilution from the series prepared in step 1. Include a "no primary antibody" control.
-
Wash all samples using your standard washing protocol.
-
Mount and image all samples using the exact same imaging parameters (e.g., laser power, exposure time, gain).
-
Compare the images to identify the dilution that provides a strong specific signal with the lowest background.
Protocol 2: Testing Different Blocking Buffers
This protocol is for identifying the most effective blocking buffer for your specific sample type and ATTO 590-conjugated antibody.
-
Prepare several different blocking buffers. See the table below for some common formulations.
| Blocking Buffer Formulation |
| 5% (w/v) Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 |
| 5% Normal Goat Serum in PBS with 0.1% Triton X-100 |
| 1% (w/v) Fish Skin Gelatin in PBS |
| Commercial blocking buffers |
-
Prepare multiple identical samples.
-
Process the samples through fixation and permeabilization.
-
Incubate each sample with a different blocking buffer for 1 hour at room temperature.
-
Incubate all samples with your ATTO 590-conjugated antibody at its optimal concentration.
-
Wash, mount, and image all samples using identical parameters.
-
Compare the background levels between the different blocking conditions to determine the most effective one.
Data Summary
Table 1: Troubleshooting High Background Fluorescence with this compound Conjugates
| Potential Cause | Recommended Action | Quantitative Parameters to Consider |
| High Antibody Concentration | Titrate the antibody to find the optimal dilution. | Test dilutions from 1:50 to 1:1000. |
| Insufficient Blocking | Optimize the blocking step. | Increase blocking time to 60-120 min. Use 5-10% normal serum or 1-3% BSA. |
| Inadequate Washing | Increase the number and duration of washes. | Perform 3-5 washes of 5-10 minutes each. Add 0.05% Tween-20 to the wash buffer. |
| Free Dye or Aggregates | Re-purify the antibody conjugate. | Centrifuge at >10,000 x g for 15 min. Use a size-exclusion column (e.g., G-25). |
| Autofluorescence | Use a quenching agent or spectral imaging. | Treat with 0.1% Sodium Borohydride in PBS or use Sudan Black B. |
| High Degree of Labeling (DOL) | Re-optimize the conjugation reaction. | Aim for a DOL of 2-4 fluorophores per antibody. |
References
- 1. This compound, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. ibidi.com [ibidi.com]
- 5. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. leica-microsystems.com [leica-microsystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: ATTO 590 Amine vs. Alexa Fluor 594 for Immunofluorescence
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent dyes, the choice of fluorophore is paramount to generating high-quality, reproducible immunofluorescence data. This guide provides an objective comparison of two popular red fluorescent dyes, ATTO 590 amine and Alexa Fluor 594, focusing on their performance in immunofluorescence applications.
This comparison delves into the key photophysical and chemical properties of each dye, supported by a detailed experimental protocol for their application in immunofluorescence. While both dyes are staples in the field, subtle differences in their performance can significantly impact experimental outcomes, particularly in demanding applications such as confocal microscopy and quantitative image analysis.
Photophysical and Chemical Properties
A summary of the key quantitative data for ATTO 590 and Alexa Fluor 594 is presented below, allowing for a direct comparison of their optical properties.
| Property | ATTO 590 | Alexa Fluor 594 |
| Excitation Maximum (nm) | 593 - 594[1] | 590[2] |
| Emission Maximum (nm) | 622 - 624[1] | 617 - 618[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000[1] | 92,000 |
| Quantum Yield | ~0.80[1] | Not consistently reported |
| Molecular Weight (amine/NHS ester) | ~690.18 (amine)[3] | ~819.85 (NHS ester) |
| Reactive Form for Conjugation | Amine (for NHS ester coupling) or NHS ester | NHS ester |
Performance in Immunofluorescence: A Comparative Overview
Both ATTO 590 and Alexa Fluor 594 are well-suited for immunofluorescence applications, offering bright and specific staining. However, claims from manufacturers and some user experiences suggest that ATTO dyes, including ATTO 590, may offer enhanced photostability compared to their Alexa Fluor counterparts.[4] This increased resistance to photobleaching can be a critical advantage during prolonged imaging sessions or when capturing z-stacks in confocal microscopy.
The higher molar extinction coefficient of ATTO 590 suggests a greater ability to absorb excitation light, which can translate to brighter initial fluorescence signals. When coupled with a high quantum yield, this can lead to improved signal-to-noise ratios, enabling the detection of low-abundance targets.
Alexa Fluor 594 is a widely used and well-characterized fluorophore known for its bright and reliable performance in a variety of applications.[2] Its consistent performance has made it a benchmark in the field.
Ultimately, the choice between ATTO 590 and Alexa Fluor 594 may depend on the specific requirements of the experiment. For applications demanding the highest photostability and initial brightness, ATTO 590 may be the preferred choice. For routine immunofluorescence where extensive imaging time is not a primary concern, the well-established Alexa Fluor 594 remains a robust option.
Experimental Protocols
Below is a detailed protocol for a typical indirect immunofluorescence experiment using either ATTO 590 or Alexa Fluor 594 conjugated secondary antibodies.
Indirect Immunofluorescence Staining Protocol
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum from the secondary antibody host species in PBS)
-
Primary Antibody (specific to the target antigen)
-
Secondary Antibody conjugated to ATTO 590 or Alexa Fluor 594
-
Antifade Mounting Medium
-
Microscope slides and coverslips
Procedure:
-
Cell/Tissue Preparation:
-
For cultured cells, wash briefly with PBS.
-
For tissue sections, deparaffinize and rehydrate as required.
-
-
Fixation:
-
Incubate samples with fixation solution for 10-20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate samples with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate samples with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the ATTO 590 or Alexa Fluor 594 conjugated secondary antibody in blocking buffer. Protect from light from this point onwards.
-
Incubate samples with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with appropriate filters for the chosen fluorophore (Excitation/Emission: ~590/620 nm).
-
Visualizing the Workflow and Chemical Structures
To further clarify the experimental process and the chemical nature of the dyes, the following diagrams are provided.
Conclusion
Both this compound and Alexa Fluor 594 are excellent choices for immunofluorescence, providing bright and specific staining in the red channel. The decision between the two may hinge on the specific demands of the experiment. For applications requiring high photostability and the brightest possible signal, ATTO 590 presents a compelling option. For routine applications, the well-established and reliable Alexa Fluor 594 remains a gold standard. Researchers are encouraged to consider the specific needs of their imaging experiments, such as the duration of imaging and the abundance of the target protein, when selecting the most appropriate fluorophore.
References
A Head-to-Head Comparison of Red Fluorescent Dyes: ATTO 590 Amine vs. The Competition
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of ATTO 590 amine with other popular red fluorescent dyes, including Alexa Fluor 594, DyLight 594, and Texas Red. We present a side-by-side analysis of their key photophysical properties and offer detailed experimental protocols for their comparative evaluation.
ATTO 590, a rhodamine-based dye, is recognized for its strong absorption, high fluorescence quantum yield, and notable thermal and photo-stability.[1][2][3] These characteristics position it as a strong candidate for demanding applications such as single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2] This guide will delve into how this compound stacks up against its well-established competitors.
Photophysical Property Showdown: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its spectral characteristics and performance metrics. The following table summarizes the key photophysical properties of ATTO 590 and its alternatives. Brightness, a critical parameter for signal strength, is calculated as the product of the molar extinction coefficient and the quantum yield.
| Property | ATTO 590 | Alexa Fluor 594 | DyLight 594 | Texas Red |
| Excitation Max (nm) | 593[1] | 590 | 593[4] | 596[5] |
| Emission Max (nm) | 622[1] | 617 | 618[4] | 615[5] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 120,000[1] | 92,000 | 80,000[4] | 85,000[5] |
| Quantum Yield (Φ) | 0.80[1] | 0.66 | Not specified | 0.93[5] |
| Brightness (ε x Φ) | 96,000 | 60,720 | Not specified | 79,050 |
| Molecular Weight ( g/mol ) | ~753 (amine) | ~820 | Not specified | ~625 |
Experimental Protocols for a Fair Comparison
To provide a framework for objective evaluation, we present detailed protocols for antibody conjugation and a comparative immunofluorescence experiment.
Antibody Conjugation with Amine-Reactive Dyes
This protocol outlines the steps for conjugating amine-reactive versions of ATTO 590, Alexa Fluor 594, DyLight 594, and Texas Red to a primary or secondary antibody.
Materials:
-
Purified antibody (2-10 mg/mL in amine-free buffer like PBS, pH 8.3)
-
Amine-reactive fluorescent dye (this compound, Alexa Fluor 594 NHS ester, etc.)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of at least 2 mg/mL. If necessary, perform a buffer exchange.
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.
-
Reaction: While gently stirring, add the reactive dye solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized for each dye and antibody, but a starting point of 10:1 (dye:antibody) is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction, add the quenching buffer and incubate for another 30 minutes at room temperature.
-
Purification: Separate the dye-conjugated antibody from the unconjugated dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.
Comparative Immunofluorescence and Photostability Analysis
This protocol describes how to compare the performance of the different dye-antibody conjugates in a typical immunofluorescence experiment.
References
Spectral Overlap of ATTO 590 Amine with Common Fluorophores: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate combination of fluorophores is critical for the accuracy and reliability of multi-color fluorescence imaging and Förster Resonance Energy Transfer (FRET) studies. This guide provides a detailed comparison of the spectral properties of ATTO 590 amine with other commonly used fluorophores in a similar spectral range, focusing on the potential for spectral overlap and offering experimental protocols for its quantification.
ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes, known for its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1] These characteristics make it a popular choice for a variety of applications, including single-molecule detection, super-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1] However, when used in multi-color experiments, its spectral properties can overlap with other fluorophores, leading to bleed-through or enabling FRET. Understanding and quantifying this overlap is crucial for accurate data interpretation.
Spectral Properties of this compound and Alternatives
A comprehensive comparison of the key spectral properties of this compound and spectrally similar fluorophores is presented in the table below. The data highlights the similarities in their excitation and emission maxima, which can lead to significant spectral overlap.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | 593 - 594 | 622 - 624 | 120,000 | 0.80 |
| Texas Red | 589 - 596 | 615 | 85,000 | 0.93 |
| Alexa Fluor 594 | 590 | 617 - 618 | 73,000 | 0.66 |
| DyLight 594 | 593 | 618 | 80,000 | Not Reported |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another fluorophore (the acceptor). This phenomenon can have two major consequences in fluorescence microscopy:
-
Spectral Bleed-through (Crosstalk): This is an artifact where the fluorescence emission from one fluorophore is detected in the channel designated for another fluorophore.[2] This can lead to false positives and inaccurate co-localization analysis.
-
Förster Resonance Energy Transfer (FRET): This is a non-radiative energy transfer process between a donor and an acceptor fluorophore in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's excitation.
The following diagram illustrates the concept of spectral overlap, which is the underlying principle for both bleed-through and FRET.
Caption: Relationship between spectral overlap, FRET, and bleed-through.
Experimental Protocol for Quantifying Spectral Bleed-through
To accurately assess the spectral overlap between this compound and another fluorophore, it is essential to perform a quantitative analysis of spectral bleed-through. The following protocol outlines a general workflow for this measurement using multi-color fluorescence microscopy.
I. Sample Preparation
-
Single-Labeled Control Slides: Prepare separate samples, each labeled with only one of the fluorophores of interest (e.g., one sample with only this compound and another with only Alexa Fluor 594).
-
Dual-Labeled Experimental Slide: Prepare the experimental sample co-labeled with both fluorophores.
-
Unstained Control Slide: Prepare a sample without any fluorophores to measure the background autofluorescence.
II. Image Acquisition
-
Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with appropriate excitation sources (lasers or filtered lamps) and emission filters for both fluorophores.
-
Image Single-Labeled Controls:
-
For the this compound-only sample, acquire images using both the ATTO 590 channel and the channel for the other fluorophore (e.g., the Alexa Fluor 594 channel). The signal detected in the Alexa Fluor 594 channel will represent the bleed-through from ATTO 590.
-
Repeat this process for the other single-labeled control sample (e.g., Alexa Fluor 594-only), acquiring images in both channels to measure its bleed-through into the ATTO 590 channel.
-
-
Image Dual-Labeled Sample: Acquire images of the dual-labeled sample in both channels.
-
Image Unstained Control: Acquire images of the unstained sample in both channels to determine the level of background noise and autofluorescence.
-
Consistent Settings: It is crucial to use the exact same acquisition settings (laser power, detector gain, exposure time, etc.) for all samples.
III. Data Analysis
-
Background Subtraction: Subtract the average intensity of the unstained control from all acquired images.
-
Measure Mean Intensities: For each single-labeled control, measure the mean fluorescence intensity in both the primary channel and the bleed-through channel in regions of interest (ROIs) containing the fluorescent signal.
-
Calculate Bleed-through Coefficients:
-
Bleed-through of Fluorophore A into Channel B (%) = (Mean Intensity in Channel B / Mean Intensity in Channel A) * 100
-
Calculate this for both fluorophores.
-
-
Correction of Dual-Labeled Image: The calculated bleed-through coefficients can then be used to correct the images of the dual-labeled sample, typically using the linear unmixing or channel subtraction functions available in most image analysis software.
The following diagram illustrates the experimental workflow for quantifying spectral bleed-through.
References
A Comparative Guide to the Spectroscopic Validation of ATTO 590 Amine Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of ATTO 590 amine for conjugation and its common alternatives, supported by key spectroscopic data. Furthermore, it offers detailed experimental protocols for the validation of these conjugates, ensuring that researchers can confidently assess the quality of their labeled reagents.
Spectroscopic Properties of Amine-Reactive Dyes
The selection of a fluorescent dye for conjugation is a critical step that influences the sensitivity and reliability of a wide range of applications, from immunoassays to super-resolution microscopy. ATTO 590 is a popular choice in the red spectral region, known for its high fluorescence quantum yield and photostability.[1][2][3][4] However, a number of alternatives with comparable spectral characteristics are available. The following table summarizes the key spectroscopic properties of ATTO 590 and several commonly used amine-reactive dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| ATTO 590 NHS Ester | 593[1][5] | 622[1][5] | 120,000[1][4] | 0.80[1][4] |
| Alexa Fluor 594 NHS Ester | 590[6][7] | 617-618[6][7] | 92,000[2] | 0.66[2] |
| Cy3B NHS Ester | 560-566[5][8] | 571-578[5][8] | 121,000-137,000[1][5] | 0.68-0.92[1][5] |
| DyLight 594 NHS Ester | 593[3][9] | 618[3][9] | 80,000[3][9] | Not widely reported |
Experimental Protocols for Spectroscopic Validation
The validation of a fluorescently labeled protein conjugate is essential to ensure its suitability for downstream applications. The following protocols provide a step-by-step guide for the purification and spectroscopic characterization of protein-dye conjugates.
Purification of the Labeled Conjugate
After the labeling reaction, it is crucial to remove any unconjugated dye, as its presence can interfere with accurate spectroscopic measurements and lead to non-specific signals in subsequent experiments.[5] Column chromatography is a common and effective method for this purification step.[10]
Materials:
-
Labeled protein solution
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., phosphate-buffered saline, PBS)
-
Fraction collector or microcentrifuge tubes
Procedure:
-
Equilibrate the size-exclusion column with the elution buffer.
-
Carefully load the crude labeled protein solution onto the top of the column.
-
Begin elution with the appropriate buffer and collect fractions.
-
The first colored fractions to elute will contain the high molecular weight protein-dye conjugate. The later, more slowly eluting colored fractions will contain the low molecular weight, unconjugated dye.
-
Pool the fractions containing the purified conjugate.
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for assessing the quality of a conjugate.[11][12] An optimal DOL is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and potential alteration of the protein's function.[5][11] The DOL is determined by measuring the absorbance of the purified conjugate at two key wavelengths: 280 nm (for the protein) and the absorption maximum of the dye (λmax).[11][12]
Materials:
-
Purified protein-dye conjugate solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the dye's maximum absorption wavelength (Amax).
-
Calculate the concentration of the dye using the Beer-Lambert law: [Dye] (M) = Amax / (εdye * l) where εdye is the molar extinction coefficient of the dye at its λmax and l is the path length of the cuvette (typically 1 cm).
-
Calculate the corrected absorbance of the protein at 280 nm to account for the dye's absorbance at this wavelength: Aprot, 280 = A280 - (Amax * CF280) where CF280 is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at λmax (A280,dye / Amax,dye).
-
Calculate the concentration of the protein using the Beer-Lambert law: [Protein] (M) = Aprot, 280 / (εprot * l) where εprot is the molar extinction coefficient of the protein at 280 nm.
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizing the Validation Process
To further clarify the experimental workflow and the decision-making process for dye selection, the following diagrams are provided.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. dnalc.cshl.edu [dnalc.cshl.edu]
- 3. support.nanotempertech.com [support.nanotempertech.com]
- 4. Protein purification and fluorescent labeling [bio-protocol.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abberior.rocks [abberior.rocks]
- 9. nanotempertech.com [nanotempertech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
A Head-to-Head Comparison of Amine-Reactive Dyes for High-Resolution Microscopy: ATTO 590 vs. Alexa Fluor 594 vs. Cy3B
For researchers, scientists, and drug development professionals navigating the vast landscape of fluorescent probes, selecting the optimal dye is paramount for achieving high-quality, reproducible microscopy data. This guide provides an objective comparison of three popular amine-reactive dyes in the orange-red spectral region: ATTO 590, Alexa Fluor 594, and Cy3B. We delve into their performance characteristics, supported by experimental data, to empower you in making an informed decision for your specific microscopy needs.
This comparison focuses on the performance of these dyes in the context of labeling intracellular structures, a common application in cellular biology and drug discovery. We present a standardized experimental protocol for evaluating these dyes by visualizing the actin cytoskeleton, a well-defined and ubiquitous cellular component.
Spectroscopic and Photophysical Properties: A Quantitative Overview
The intrinsic properties of a fluorophore dictate its performance in any microscopy experiment. Key parameters include the excitation and emission maxima, which determine filter and laser compatibility; the molar extinction coefficient, which reflects the efficiency of light absorption; the quantum yield, a measure of the emitted photons relative to absorbed photons; and the fluorescence lifetime, the average time the fluorophore spends in the excited state.
Here, we summarize the key photophysical properties of ATTO 590, Alexa Fluor 594, and Cy3B.
| Property | ATTO 590 | Alexa Fluor 594 | Cy3B |
| Excitation Maximum (nm) | 593 | 590[1][2] | ~558 |
| Emission Maximum (nm) | 622 | 617[1][2] | ~572 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 120,000 | 73,000[2] | 130,000 |
| Quantum Yield | 0.80[3] | 0.66[1] | >0.67 |
| Fluorescence Lifetime (ns) | 3.7 | 3.9[4] | ~2.8 |
| Photostability | High[5][6] | High[2] | Significantly Increased[7][8][9] |
| Key Features | High thermal and photo-stability, suitable for single-molecule detection and super-resolution microscopy (PALM, dSTORM, STED).[5][6] | Bright, photostable, and pH-insensitive, widely used in multiplexing and super-resolution microscopy (dSTORM, SIM, STED).[1] | Improved version of Cy3 with significantly increased fluorescence quantum yield and photostability.[7][8][9] |
Experimental Evaluation: Visualizing the Actin Cytoskeleton
To provide a practical comparison of these dyes, we propose a standardized experimental protocol for staining the F-actin cytoskeleton in cultured cells using phalloidin conjugates. Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin), providing a reliable method for visualizing this intricate cellular network.[4][10] This approach allows for a direct comparison of the dyes' brightness, photostability, and signal-to-noise ratio in a common immunofluorescence application.
Experimental Protocol: Comparative Staining of F-Actin
Objective: To quantitatively compare the performance of ATTO 590, Alexa Fluor 594, and Cy3B for fluorescence microscopy by staining the F-actin cytoskeleton.
Materials:
-
Cultured adherent cells (e.g., HeLa, U2OS) grown on glass coverslips
-
Phalloidin conjugated to ATTO 590, Alexa Fluor 594, and Cy3B
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for each dye.
Procedure:
-
Cell Culture: Plate cells on glass coverslips and culture until they reach 50-70% confluency.
-
Fixation: Wash cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.
-
Staining: Dilute the phalloidin conjugates of ATTO 590, Alexa Fluor 594, and Cy3B to their recommended working concentrations in 1% BSA in PBS. Incubate the coverslips with the respective staining solutions for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips twice with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. For a quantitative comparison, ensure that the imaging parameters (laser power, exposure time, detector gain) are kept identical for all three dyes.
Data Analysis:
-
Brightness: Measure the mean fluorescence intensity of actin filaments in multiple cells for each dye.
-
Photostability: Continuously illuminate a field of view for each dye and measure the decay in fluorescence intensity over time.
-
Signal-to-Noise Ratio (SNR): Calculate the ratio of the mean fluorescence intensity of the actin filaments to the standard deviation of the background fluorescence.
Visualizing Cellular Processes: Signaling to the Actin Cytoskeleton
Fluorescently labeled probes are instrumental in dissecting complex cellular signaling pathways. The actin cytoskeleton, for instance, is a highly dynamic structure that is constantly remodeled in response to various extracellular and intracellular cues. The following diagram illustrates a simplified signaling pathway that leads to changes in cell morphology through actin reorganization. Amine-reactive dyes can be used to label antibodies targeting key proteins in such pathways, allowing for their visualization and co-localization with actin filaments.
Experimental Workflow for Dye Comparison
A systematic approach is crucial for an unbiased comparison of fluorescent dyes. The following diagram outlines the key steps in the experimental workflow described in this guide.
Conclusion
The choice between ATTO 590, Alexa Fluor 594, and Cy3B will ultimately depend on the specific requirements of the experiment and the available microscopy setup.
-
ATTO 590 stands out for its exceptional photostability and high quantum yield, making it a strong candidate for demanding applications like single-molecule imaging and super-resolution microscopy.[5][6]
-
Alexa Fluor 594 is a well-established and versatile dye known for its brightness and photostability, making it a reliable choice for a wide range of applications, including multiplexing.[1]
-
Cy3B offers a significant improvement in quantum yield and photostability over its predecessor, Cy3, and is a valuable tool for various fluorescence imaging techniques.[7][8][9]
By following the provided experimental protocol, researchers can perform their own in-house comparison to determine the most suitable dye for their specific cell type, target, and imaging system, ensuring the acquisition of high-quality and reproducible data.
References
- 1. FluoroFinder [app.fluorofinder.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Invitrogen™ Phalloidin Labeling Probes | Fisher Scientific [fishersci.ca]
- 5. selectscience.net [selectscience.net]
- 6. leica-microsystems.com [leica-microsystems.com]
- 7. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. usbio.net [usbio.net]
- 10. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to ATTO 590 Amine-Labeled Antibodies for Biological Research
In the fields of cellular imaging, flow cytometry, and high-resolution microscopy, the specific and efficient fluorescent labeling of antibodies is paramount. ATTO 590, a fluorescent label belonging to the rhodamine class of dyes, is a popular choice for antibody conjugation.[1][2] This guide provides an objective comparison of ATTO 590 amine-labeled antibodies with viable alternatives, focusing on performance characteristics such as cross-reactivity, brightness, and photostability, supported by experimental data and protocols.
Understanding Cross-Reactivity in Fluorescent Antibody Labeling
Cross-reactivity in the context of fluorescently-labeled antibodies can manifest in several ways:
-
Antibody-Specific Cross-Reactivity : The antibody itself may bind to unintended off-target proteins. This is an inherent property of the antibody and not the fluorescent dye.
-
Dye-Induced Non-Specific Binding : The physicochemical properties of the fluorescent dye can cause the antibody conjugate to adhere non-specifically to cellular components, leading to high background signal.[3] Factors like the charge of the fluorochrome can influence this phenomenon. For instance, negatively charged dyes like FITC have been shown to bind to positively charged eosinophil granule proteins, necessitating stringent blocking conditions.[3]
-
Spectral Cross-Reactivity (Bleed-through) : In multi-color fluorescence experiments, the emission spectrum of one fluorophore can overlap with another, leading to signal from one channel being detected in another.
This guide will primarily focus on dye-induced non-specific binding as a key performance indicator when comparing ATTO 590 to its alternatives.
ATTO 590: Properties and Performance
ATTO 590 is characterized by its strong absorption, high fluorescence quantum yield, and notable thermal and photostability.[1][2][4] These features make it well-suited for demanding applications, including single-molecule detection and super-resolution microscopy techniques like PALM, dSTORM, and STED.[1] The dye is moderately hydrophilic and is available as a mixture of two isomers with nearly identical spectral properties.[1][4]
Performance Comparison: ATTO 590 vs. Alternatives
The primary competitor to ATTO 590 in the orange-red spectral region is Alexa Fluor 594. Other alternatives include DyLight 594 and various Cy dyes.[5] The selection of a dye often involves a trade-off between brightness, photostability, and non-specific binding.
| Feature | ATTO 590 | Alexa Fluor 594 | DyLight 594 |
| Excitation Max (nm) | 593[2] | 590 | 593 |
| Emission Max (nm) | 622[2] | 617 | 620 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | 120,000[2] | 90,000 | 80,000 |
| Fluorescence Quantum Yield | 0.80[2] | 0.66 | Not specified |
| Photostability | High[1][2] | High[6] | High |
| pH Sensitivity | Insensitive over a wide range[7] | Insensitive from pH 4 to 10[8][9] | Not specified |
| Water Solubility | Moderately hydrophilic[1] | Good water solubility[6] | Good water solubility |
Data Interpretation:
-
Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. Based on the available data, ATTO 590 exhibits a higher molar extinction coefficient and quantum yield compared to Alexa Fluor 594, suggesting superior brightness.
-
Photostability: Both ATTO 590 and Alexa Fluor 594 are reported to have high photostability, which is crucial for experiments requiring long exposure times.[1][2][6]
Experimental Protocols
This protocol is a general guideline for labeling antibodies with amine-reactive dyes. The optimal dye-to-antibody ratio should be determined empirically for each antibody.
Materials:
-
Antibody (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
ATTO 590 NHS-ester
-
Anhydrous, amine-free DMSO or DMF
-
Sodium bicarbonate buffer (1 M, pH 8.3-8.5)
-
Gel filtration column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dialyze the antibody against PBS to remove any amine-containing buffers (e.g., Tris).[11]
-
Dye Preparation: Immediately before use, dissolve the ATTO 590 NHS-ester in DMSO or DMF to a concentration of 10 mg/mL.[12]
-
Reaction Setup: Adjust the antibody solution to pH 8.3-8.5 by adding the sodium bicarbonate buffer. For a degree of labeling of 2-3, add a threefold molar excess of the reactive dye solution to the antibody solution while gently vortexing.[11]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[11]
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[11] The first colored fraction to elute is the conjugated antibody.[11]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorption maximum of the dye.
This protocol provides a general workflow for immunofluorescence staining of cultured cells.
Materials:
-
ATTO 590-labeled antibody
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (PBS)
-
Mounting medium with DAPI
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding sites by incubating the cells in 1% BSA for 30-60 minutes.[13]
-
Primary Antibody Incubation: Dilute the ATTO 590-labeled primary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.[10]
-
Counterstaining: Incubate with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an anti-fade mounting medium.
Visualizing Workflows
Caption: Workflow for labeling an antibody with an amine-reactive dye.
Caption: A standard workflow for direct immunofluorescence staining.
Conclusion
This compound-labeled antibodies offer excellent brightness and photostability, making them a strong choice for a variety of fluorescence-based applications. While direct comparative data on non-specific binding is limited, its performance is generally considered to be on par with or exceeding that of other dyes in its class, such as Alexa Fluor 594. The choice between ATTO 590 and its alternatives will ultimately depend on the specific requirements of the experiment, including the instrumentation available and the need for multiplexing with other fluorophores. For any application, empirical optimization of antibody concentration, blocking conditions, and washing steps is crucial for achieving a high signal-to-noise ratio and minimizing cross-reactivity.
References
- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. ATTO and alternative dye [biosyn.com]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. Atto 590 NHSエステル BioReagent, suitable for fluorescence, ≥90.0% (degree of coupling) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Alexa Fluor 594 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. spectra.arizona.edu [spectra.arizona.edu]
- 12. Atto 590 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 13. hycultbiotech.com [hycultbiotech.com]
A Head-to-Head Battle of Fluorophores: ATTO 590 Amine vs. Cy3B
In the dynamic world of fluorescence applications, the selection of the optimal fluorophore is paramount for achieving high sensitivity and robust performance. This guide provides a comprehensive comparison of two popular fluorescent dyes, ATTO 590 amine and Cy3B, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs. We present a detailed analysis of their key photophysical properties, a standardized protocol for quantum yield determination, and a visual representation of the experimental workflow.
Performance at a Glance: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. Here, we summarize the key performance indicators for this compound and Cy3B in a side-by-side comparison.
| Property | This compound | Cy3B |
| Quantum Yield (Φ) | ~0.80[1][2] | ~0.67 - 0.68[3][4] |
| Molar Extinction Coefficient (ε) at λmax | ~120,000 M⁻¹cm⁻¹[2][5][6] | ~120,000 - 121,000 M⁻¹cm⁻¹[4][7][8] |
| Excitation Maximum (λex) | ~593-594 nm[2][5][6][9] | ~558-560 nm[10][11] |
| Emission Maximum (λem) | ~622-624 nm[2][5][6][9] | ~570-571 nm[10][11] |
| Fluorescence Lifetime (τ) | ~3.7 ns[1][2] | ~2.8 - 2.9 ns[3] |
Key Takeaways:
-
Quantum Yield: this compound exhibits a higher quantum yield, suggesting it is a more efficient emitter of fluorescent light upon excitation.[1][2]
-
Brightness: Both dyes possess a high molar extinction coefficient, indicating strong light absorption capabilities.[2][5][6][8] The combination of a high extinction coefficient and a high quantum yield contributes to the overall brightness of a fluorophore.
-
Spectral Properties: this compound is excited and emits at longer wavelengths compared to Cy3B, which can be advantageous in minimizing background fluorescence from biological samples.[2][5][6][9]
Determining Fluorescence Quantum Yield: A Detailed Experimental Protocol
The quantum yield is a critical parameter for evaluating the performance of a fluorophore. The following protocol outlines the relative method for determining the fluorescence quantum yield of a test sample (e.g., this compound) using a reference standard with a known quantum yield (e.g., a well-characterized dye with similar spectral properties).
Materials:
-
Test fluorophore (e.g., this compound)
-
Reference standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectroscopic grade solvent (e.g., ethanol or phosphate-buffered saline, PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with a cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of both the test fluorophore and the reference standard in the chosen solvent at a concentration of approximately 1 mM.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and reference samples with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.
-
Absorbance Measurement:
-
Record the absorbance spectra of all diluted solutions using a UV-Vis spectrophotometer.
-
Determine the absorbance of each solution at the chosen excitation wavelength. This wavelength should be the same for both the test and reference samples.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each diluted solution of the test and reference samples. The emission range should cover the entire fluorescence band of the dye.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) remain constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each measurement.
-
For both the test and reference samples, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting linear plots for both the test sample (Grad_X) and the reference standard (Grad_ST).
-
-
Quantum Yield Calculation: Calculate the quantum yield of the test sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the known quantum yield of the reference standard.
-
n_X and n_ST are the refractive indices of the solvents used for the test and standard samples, respectively. If the same solvent is used, this term becomes 1.
-
Visualizing the Workflow: Quantum Yield Determination
The following diagram illustrates the key steps involved in the experimental determination of fluorescence quantum yield.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. content.cld.iop.org [content.cld.iop.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]
- 5. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. edinst.com [edinst.com]
- 8. shimadzu.com [shimadzu.com]
- 9. iss.com [iss.com]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. Virtual Labs [mfs-iiith.vlabs.ac.in]
A Head-to-Head Comparison: The Photostability of ATTO 590 Versus Other Rhodamine Dyes
For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the photostability of a fluorophore is a critical parameter. It dictates the duration of imaging experiments and the quality of the resulting data. In the realm of rhodamine dyes, ATTO 590 has emerged as a popular choice, lauded for its purported high photostability. This guide provides an objective comparison of ATTO 590's performance against other commonly used rhodamine dyes, supported by available experimental data and detailed methodologies.
ATTO 590 is a fluorescent label belonging to the rhodamine family of dyes.[1][2][3] It is characterized by strong absorption, a high fluorescence quantum yield, and notable thermal and photostability.[1][2][3] These features make it well-suited for demanding applications such as single-molecule detection and high-resolution microscopy.[1][2][3]
Quantitative Photophysical Properties
To provide a clear overview, the following table summarizes key photophysical parameters for ATTO 590 and two other widely used rhodamine dyes: Rhodamine 6G and Rhodamine B. It is important to note that direct comparisons of photostability across different studies can be challenging due to variations in experimental conditions.
| Property | ATTO 590 | Rhodamine 6G | Rhodamine B |
| Excitation Maximum (λex) | 593 nm[1] | ~525-530 nm | ~540-555 nm |
| Emission Maximum (λem) | 622 nm[1] | ~550-555 nm | ~565-580 nm |
| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹[1] | ~116,000 M⁻¹cm⁻¹ | ~110,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.80[1] | ~0.95 | ~0.31-0.70 |
| Fluorescence Lifetime (τ) | 3.7 ns[1] | ~4 ns | ~1.7-3.1 ns |
Photostability Comparison
Experimental Protocol: Measuring Photostability
To quantitatively assess and compare the photostability of different fluorophores, a standardized experimental protocol is essential. The following methodology outlines a general procedure for measuring photobleaching rates.
Objective: To determine the rate of photobleaching for different fluorescent dyes under controlled illumination conditions.
Materials:
-
Microscope with a stable light source (e.g., laser or arc lamp)
-
Objective lens with appropriate magnification and numerical aperture
-
Sensitive camera for fluorescence detection (e.g., EMCCD or sCMOS)
-
Image acquisition and analysis software
-
Fluorophore solutions of interest (e.g., ATTO 590, Rhodamine 6G, Rhodamine B) at a standardized concentration
-
Microscope slides and coverslips
-
Mounting medium (optional, but can influence photostability)
Procedure:
-
Sample Preparation:
-
Prepare solutions of each dye at the same concentration in the same solvent or buffer system.
-
Mount a small volume of the dye solution between a microscope slide and a coverslip.
-
-
Microscope Setup:
-
Select an appropriate excitation wavelength and filter set for the dye being tested.
-
Set the illumination power to a constant and reproducible level. It is critical to use the same power for all dyes being compared.
-
Focus on the sample.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the fluorescent sample.
-
Use a constant exposure time and frame rate for the entire duration of the experiment.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., by at least 50%).
-
-
Data Analysis:
-
Select a region of interest (ROI) within the illuminated area.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorophores.
-
Normalize the fluorescence intensity of each frame to the initial intensity (at time t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting photobleaching curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching rate constant or the half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Experimental Workflow
The following diagram illustrates the general workflow for a comparative photostability experiment.
Caption: Workflow for comparing the photostability of fluorescent dyes.
References
ATTO 590 Amine for Routine Labeling: A Cost-Effectiveness Analysis
In the landscape of fluorescent labeling, researchers are continually seeking reagents that offer a balance of high performance and economic viability. ATTO 590, a rhodamine-based dye, has gained prominence for its exceptional photostability and brightness, making it a contender for routine labeling applications traditionally dominated by other fluorophores. This guide provides a comprehensive comparison of ATTO 590 amine with spectrally similar amine-reactive dyes, namely Alexa Fluor 594 NHS ester, Cy3B NHS ester, and DyLight 594 NHS ester, to assess its cost-effectiveness for researchers, scientists, and drug development professionals.
Performance and Cost: A Quantitative Comparison
The selection of a fluorescent dye is often a trade-off between performance metrics—such as quantum yield and molar extinction coefficient, which together determine the brightness of the fluorophore—and the cost per labeling reaction. To facilitate a direct comparison, the following table summarizes the key optical properties and approximate pricing of ATTO 590 and its alternatives. Prices are standardized to a per-milligram basis to allow for a more direct economic comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Approx. Price per mg (USD) |
| ATTO 590 NHS ester | 593 | 622 | 120,000 | 0.80 | $159 - $191 |
| Alexa Fluor 594 NHS ester | 590 | 617 | 92,000[1] | 0.66[2][3][4] | $477 |
| Cy3B NHS ester | 566 | 578 | 130,000 - 137,000[5] | >0.7 - 0.92[5][6][7] | $140 - $543[5][8] |
| DyLight 594 NHS ester | 593 | 618 | 80,000[9][10] | Not specified | $489 - $557 |
Note: Prices are subject to change and may vary between vendors. The listed prices are based on publicly available information for 1 mg quantities and should be considered as an estimate.
From the data, ATTO 590 NHS ester emerges as a highly competitive option. It boasts a high molar extinction coefficient and the highest quantum yield among the compared dyes, indicating superior brightness.[11][12][13] This high performance is coupled with a cost that is significantly lower than Alexa Fluor 594 and DyLight 594, and comparable to the lower end of the price range for Cy3B.
Experimental Workflow for Protein Labeling
The following diagram outlines a typical workflow for the covalent labeling of proteins with amine-reactive dyes like ATTO 590 NHS ester. This process is fundamental for preparing fluorescently tagged proteins for various downstream applications.
The Chemistry of Amine-Reactive Labeling
The foundation of this labeling technique lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group of the dye and primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the protein.
References
- 1. Invitrogen Alexa Fluor 594 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. 404 | BioChemPartner [m.biochempartner.com]
- 5. Cy3B NHS ester, 228272-52-4 | BroadPharm [broadpharm.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. Cytiva Cy 3B Mono-reactive NHS Ester Fluorescent Dyes 1 mg | Buy Online | Cytiva | Fisher Scientific [fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. vectorlabs.com [vectorlabs.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Alexa Fluor™ 594 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
A Researcher's Guide to FRET: Comparing ATTO 590 Amine with Alternative Fluorophores for Pairing with ATTO 488
For researchers, scientists, and drug development professionals leveraging Förster Resonance Energy Transfer (FRET), the selection of an appropriate donor-acceptor fluorophore pair is paramount for achieving sensitive and reliable results. This guide provides a comprehensive comparison of ATTO 590 amine as a FRET acceptor for the donor ATTO 488, alongside two commonly used alternative FRET pairs: Alexa Fluor 488/Alexa Fluor 594 and Cy3/Cy5. This objective analysis, supported by key performance data, will aid in making informed decisions for experimental design.
ATTO dyes are a series of fluorescent labels known for their high fluorescence quantum yield and exceptional thermal and photostability, making them highly suitable for single-molecule detection applications.[1][2] Specifically, ATTO 488, a hydrophilic fluorescent label, and ATTO 590, a novel rhodamine-based dye, are often proposed as a potent FRET pair.[3][4] This guide will delve into the spectroscopic properties, theoretical FRET performance, and practical considerations for this pair in comparison to well-established alternatives.
Spectroscopic and Photophysical Properties
A successful FRET experiment relies on the spectral overlap between the donor's emission and the acceptor's excitation spectra, alongside other critical photophysical parameters. The following table summarizes the key properties of ATTO 488, ATTO 590, and the alternative fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (η) | Fluorescence Lifetime (τ) (ns) |
| ATTO 488 (Donor) | 500[5] | 520[5] | 90,000[1] | 0.80[1] | 4.1[1] |
| ATTO 590 (Acceptor) | 593[4] | 622[4] | 120,000[4] | 0.80[4] | 3.7[4] |
| Alexa Fluor 488 (Donor) | 496[6] | 519[6] | 71,000[6] | 0.92[6] | ~4.1[7] |
| Alexa Fluor 594 (Acceptor) | 590[8] | 617[8] | 73,000[8] | 0.66[8] | ~3.9[9] |
| Cy3 (Donor) | ~550[2] | ~570[2] | 150,000 | ~0.24 | - |
| Cy5 (Acceptor) | ~649 | ~667 | 250,000 | 0.27 | - |
FRET Pair Performance Comparison
The efficiency of FRET is critically dependent on the Förster radius (R₀), the distance at which energy transfer is 50% efficient. A larger R₀ allows for the detection of FRET over greater distances.
| FRET Pair | Donor | Acceptor | Förster Radius (R₀) (Å) |
| ATTO Pair | ATTO 488 | ATTO 590 | 61 |
| Alexa Fluor Pair | Alexa Fluor 488 | Alexa Fluor 594 | 60 |
| Cyanine Pair | Cy3 | Cy5 | >50 |
The ATTO 488/ATTO 590 pair exhibits a Förster radius of 61 Å, which is comparable to the widely used Alexa Fluor 488/Alexa Fluor 594 pair (60 Å) and suitable for studying molecular interactions within the typical 10-100 Å range.
Experimental Protocols
Protein Labeling with this compound
This protocol outlines the general steps for labeling a protein with an amine-reactive dye like ATTO 590 NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
ATTO 590 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the ATTO 590 NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently vortexing, add the reactive dye solution to the protein solution. A molar excess of the dye to the protein (typically 5-20 fold) is used.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or dialysis.
FRET Measurement and Data Analysis
FRET can be measured using various techniques, including steady-state fluorescence intensity, fluorescence lifetime imaging (FLIM), and single-molecule FRET (smFRET). A common method involves measuring the sensitized emission of the acceptor upon excitation of the donor.
General Procedure (Sensitized Emission):
-
Sample Preparation: Prepare three samples:
-
Donor-only labeled biomolecule
-
Acceptor-only labeled biomolecule
-
Donor- and acceptor-labeled biomolecule (FRET sample)
-
-
Spectra Acquisition:
-
Excite the donor-only sample at the donor's excitation maximum and record the emission spectrum.
-
Excite the acceptor-only sample at the donor's excitation maximum and at the acceptor's excitation maximum and record both emission spectra.
-
Excite the FRET sample at the donor's excitation maximum and record the emission spectrum.
-
-
Data Analysis: The FRET efficiency (E) can be calculated using the following formula, which corrects for spectral bleed-through (crosstalk): E = 1 - (I_DA / I_D) where I_DA is the fluorescence intensity of the donor in the presence of the acceptor, and I_D is the fluorescence intensity of the donor in the absence of the acceptor.
Visualizing the Process
To better understand the underlying principles and workflows, the following diagrams illustrate the FRET signaling pathway and a typical experimental workflow.
Conclusion
The ATTO 488 and this compound FRET pair presents a compelling option for researchers due to the excellent photophysical properties of ATTO dyes. With a Förster radius comparable to the widely used Alexa Fluor 488/594 pair, it is well-suited for studying molecular interactions and conformational changes in the 1-10 nm range. While direct, published experimental data for this specific pair is limited, the performance of spectrally similar ATTO dyes in FRET applications provides strong evidence for its efficacy. For applications demanding high photostability and brightness, the ATTO 488/ATTO 590 pair is a strong candidate that warrants consideration alongside established alternatives like Alexa Fluor and Cy dye pairs. The provided protocols and workflow diagrams offer a solid foundation for implementing FRET experiments using this promising fluorophore combination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. A competition smFRET assay to study ligand‐induced conformational changes of the dengue virus protease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. leica-microsystems.com [leica-microsystems.com]
- 9. Single-molecule FRET states, conformational interchange, and conformational selection by dye labels in calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ATTO 590 Amine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for researchers and institutions. This guide provides detailed procedures for the proper disposal of ATTO 590 amine, a fluorescent dye from the rhodamine family, commonly used in life sciences for labeling biomolecules.[1] While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to adhere to good laboratory practices and local regulations to minimize environmental impact.[2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2] Handle the compound in a well-ventilated area to avoid inhalation of any dust or aerosols. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move to fresh air and ensure comfort for breathing.
-
After skin contact: Wash the affected area with plenty of water.
-
After eye contact: Rinse eyes cautiously with water as a precaution.
-
If swallowed: Contact a poison center or doctor for guidance.[2]
Step-by-Step Disposal Protocol
The recommended disposal route for this compound and its associated waste is through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[2][4] Avoid releasing the dye into the environment.[2]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, sealed waste bag or container. Label the container as "Solid Chemical Waste" and specify "this compound contaminated debris."
-
-
Liquid Waste:
-
Solutions containing this compound, including residual amounts in experimental tubes and stock solutions (typically dissolved in polar solvents like DMF or DMSO), should be collected in a dedicated, leak-proof, and chemically compatible waste container.[1]
-
Clearly label the liquid waste container with "Hazardous Waste" or "Chemical Waste" (as per your institution's guidelines), and list all chemical constituents, including solvents (e.g., "this compound in DMSO").
-
Note: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
-
2. Waste Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store in a cool, dry place away from incompatible materials.
3. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Follow their specific procedures for waste manifest documentation and pickup.
4. Decontamination of Glassware:
-
Reusable glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware multiple times with an appropriate solvent (e.g., ethanol or acetone) to remove residual dye. Collect these rinses as chemical waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Quantitative Data Summary
The following table summarizes key quantitative information related to this compound.
| Property | Value |
| Molecular Weight (MW) | 917 g/mol |
| Absorption Maximum (λabs) | 593 nm |
| Extinction Coefficient (εmax) | 1.2 x 10⁵ M⁻¹ cm⁻¹ |
| Emission Maximum (λfl) | 622 nm |
| Fluorescence Quantum Yield (ηfl) | 80% |
| Fluorescence Lifetime (τfl) | 3.7 ns |
| Recommended Storage Temperature | -20 °C |
(Data sourced from ATTO-TEC product information)[1]
Experimental Protocols
While this document focuses on disposal, the principles of safe handling extend to experimental use. When preparing solutions, it is recommended to dissolve the solid dye in anhydrous and amine-free DMF or DMSO immediately before use.[1] For labeling proteins, a common protocol involves dissolving the protein in a bicarbonate buffer (pH 8.3) and adding the dye solution. Detailed labeling protocols are typically available from the manufacturer's website.
Disposal Workflow for this compound
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling ATTO 590 amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ATTO 590 amine. The following procedures for operation and disposal are designed to ensure a safe laboratory environment.
This compound is a fluorescent dye belonging to the rhodamine class. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to handle it with good laboratory practices.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety when handling any chemical, including this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standard are mandatory. A face shield may be worn for additional protection against splashes. |
| Skin Protection | A standard laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2] Wear closed-toe shoes and long pants. |
| Respiratory Protection | Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) may be necessary. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a structured workflow is critical for the safe and effective use of this compound.
-
Preparation :
-
Donning PPE :
-
Put on all required personal protective equipment as outlined in the table above before entering the designated work area.
-
-
Reconstitution :
-
Handling and Use :
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid direct contact with skin and eyes.[2]
-
Keep the container tightly closed when not in use.
-
-
Post-Experiment Procedures :
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Remove and properly dispose of gloves and other disposable PPE.
-
Thoroughly wash hands after handling.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and the first rinse of emptied containers, in a designated and clearly labeled hazardous waste container.[5]
-
The container should be sturdy, leak-proof, and chemically resistant.[5]
-
Keep the waste container closed except when adding waste.[5]
-
-
Waste Segregation :
-
Do not mix this compound waste with incompatible chemicals.[5]
-
-
Disposal Procedure :
-
Empty Containers :
-
Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[5] After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.
-
References
- 1. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
